Solvent Orange 62
Description
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Properties
Molecular Formula |
C32H25CrN10O8- |
|---|---|
Molecular Weight |
729.6 g/mol |
IUPAC Name |
chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-3-methyl-1-phenylpyrazol-5-olate;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/2C16H13N5O4.Cr/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-9,22-23H,1H3;2-9,15,22H,1H3;/p-1 |
InChI Key |
FLYHCGWCTMGYLP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)[O-])C3=CC=CC=C3.[Cr] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Solvent Orange 62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 62, identified by the CAS number 52256-37-8, is a monoazo metal complex dye known for its vibrant reddish-orange hue.[1][2][3] It exhibits excellent solubility in a variety of organic solvents and demonstrates good compatibility with numerous resins, making it a versatile colorant in industrial applications.[1][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and chemical characteristics, and the experimental methodologies used to determine these properties.
Chemical Identity and Structure
This compound is a complex molecule belonging to the azo class of dyes. Its chemical structure is centered around a chromium atom, forming a 1:2 metal complex with an azo ligand. The ligand is synthesized through the diazotization of 2-amino-4-nitrophenol, which is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex |
| C.I. Name | This compound |
| CAS Number | 52256-37-8 |
| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ |
| Molecular Weight | 727.59 g/mol |
| Molecular Structure | Single azo, 1:2 Metal Complex |
Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physicochemical properties. It is characterized as an orange powder with notable stability to heat, light, acid, and alkali.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical Appearance | Orange Powder |
| Shade | Reddish Orange |
| Melting Point | 220 °C |
| Decomposition Temperature | > 280 °C |
| Water Solubility | Insoluble |
| Flash Point | Not Applicable |
Table 3: Solubility Profile of this compound in Organic Solvents
| Solvent | Solubility (g/L) |
| Alcohol | 100 |
| 1-Methoxy-2-propanol | 200 |
| N-propanol | 50 |
| 2-Ethoxyethanol | 300 |
| Methyl Ethyl Ketone (MEK) | 500 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
(Data sourced from multiple industry suppliers and should be considered as typical values.)
Synthesis of this compound
The manufacturing of this compound involves a multi-step chemical synthesis process. The general workflow is outlined below.
Experimental Protocols
Detailed experimental protocols for determining the chemical properties of this compound are not publicly available. However, standardized methods for testing solvent dyes can be applied.
1. Determination of Melting Point
A capillary melting point method is typically employed. A small, powdered sample of the dye is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased, and the range from the onset of melting to complete liquefaction is recorded. A sharp melting range is indicative of high purity.
2. Solubility Testing
To determine solubility, a known mass of this compound is added to a specific volume of a given solvent at a constant temperature. The mixture is agitated until saturation is reached. The undissolved solid is then filtered, dried, and weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
3. Spectroscopic Analysis (UV-Visible)
The UV-Visible absorption spectrum of this compound can be recorded using a spectrophotometer. A dilute solution of the dye in a suitable solvent (e.g., ethanol) is prepared. The absorbance is measured across a range of wavelengths (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's chromophore.
4. Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. A small amount of the dry powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to specific molecular vibrations, confirming the presence of azo groups, aromatic rings, and the metal-ligand coordination.
Applications
This compound is primarily used in industrial coloring applications due to its excellent solubility and stability. Key applications include:
-
Wood Stains and Coatings: Provides a durable and vibrant orange color to wood products.
-
Printing Inks: Used in the formulation of solvent-based printing inks.
-
Plastics and Resins: Acts as a colorant for various plastics and resins.
-
Leather Finishes: Imparts color to natural and synthetic leather.
-
Metal Foil Coloring: Used for coloring aluminum and other metal foils.
Safety and Handling
This compound is an industrial chemical and should be handled with appropriate safety precautions. It is supplied as a powder that may cause eye, skin, and respiratory irritation. It is recommended to use personal protective equipment, including gloves, safety glasses, and a respirator, when handling the powder. The material should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
Synthesis and manufacturing process of Solvent Orange 62.
An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Orange 62
Introduction
This compound, also identified by its Colour Index (C.I.) number 12714 and CAS number 52256-37-8, is a metal-complex azo dye.[1] It is characterized as a reddish-orange powder insoluble in water but with excellent solubility in organic solvents and compatibility with various resins.[1][2][3] These properties, combined with its good light and heat fastness, as well as acid and alkali resistance, make it a versatile colorant.[4] Its primary applications include high-grade wood stains and coatings, printing inks, leather finishing, plastic coatings, and the coloring of metallic foils.
This technical guide provides a detailed overview of the synthesis and manufacturing process of this compound, intended for researchers, chemists, and professionals in the chemical and manufacturing industries. The document outlines the chemical properties, a detailed multi-step synthesis protocol, and a visual representation of the manufacturing workflow.
Chemical and Physical Properties
This compound is a chromium complex dye. The fundamental molecular structure is a single azo compound which is then complexed with chromium. Key quantitative properties are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 12714 | |
| CAS Number | 52256-37-8 | |
| Chemical Class | Single Azo, Metal Complex | |
| Molecular Formula (Ligand) | C₁₆H₁₃N₅O₄ | |
| Molecular Weight (Ligand) | 339.31 g/mol | |
| Physical Appearance | Orange to Reddish-Orange Powder |
Table 2: Solubility Data
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 300 |
| Acetone | 150 |
| Methyl Ethyl Ketone | 300 |
| Diacetone Alcohol | >400 |
| Source: |
Table 3: Fastness Properties (Lacquer)
| Property | Rating (Scale 1-8) |
| Light Fastness | 7-8 |
| Alkali Fastness | 4-5 |
| Acid Fastness | 4-5 |
| Source: |
Manufacturing Process Overview
The industrial synthesis of this compound is a multi-step process that can be summarized into three core stages:
-
Diazotization: Conversion of a primary aromatic amine, 2-Amino-4-nitrophenol, into a reactive diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with a coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the monoazo dye ligand.
-
Complexation: Formation of a stable metal complex by reacting the azo dye ligand with a chromium salt.
The overall workflow is depicted in the diagram below.
References
An In-depth Technical Guide to the Solubility Profile of Solvent Orange 62 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Orange 62 (C.I. 12714; CAS 52256-37-8), a metal complex azo dye. Given its widespread use in applications ranging from inks and coatings to plastics and leather finishes, understanding its solubility characteristics in various organic solvents is crucial for formulation development, quality control, and research applications. This document compiles available quantitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Executive Summary
This compound is a reddish-orange powder known for its excellent solubility in a range of organic solvents and its compatibility with numerous resins.[1][2] This high performance is a key attribute for its industrial applications. While widely cited as having "admirable" or "excellent" solubility, precise quantitative data in academic literature is sparse.[1][2] This guide consolidates the available manufacturer-provided data and presents standardized methodologies for its empirical determination.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various organic solvents. It is important to note that the temperature at which these measurements were taken is not specified in the source documents. However, it is reasonable to assume these values were determined at standard room temperature (approximately 20-25°C). One source indicates a solubility of 3.54 g/L at 20°C, though the solvent is ambiguously listed as water, where other sources claim it is insoluble.[3]
| Solvent Class | Solvent Name | CAS Number | Solubility (g/L) |
| Alcohols | Ethanol (presumed)¹ | 64-17-5 | 100 |
| n-Propanol | 71-23-8 | 50 | |
| Glycol Ethers | 1-Methoxy-2-propanol | 107-98-2 | 200 |
| 2-Ethoxyethanol | 110-80-5 | 300 | |
| Ketones | Methyl Ethyl Ketone (MEK) | 78-93-3 | 500 |
| Esters | Ethyl Acetate | 141-78-6 | 50 |
| Aromatic Hydrocarbons | Toluene | 108-88-3 | 50 |
¹The term "Alcohol" was used in the source data. Ethanol is a common default for this general term in this context.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for specific applications and solvent systems, the following established methods are recommended.
Gravimetric Method
The gravimetric method is a direct and highly accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature using a magnetic stirrer or orbital shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To prevent contamination with solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.
-
-
Mass Determination:
-
Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the dye until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator to prevent moisture absorption before re-weighing.
-
-
Calculation of Solubility:
-
The mass of the dissolved dye is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility is calculated by dividing the mass of the dissolved dye by the volume of the aliquot of the saturated solution taken.
-
Spectrophotometric Method
The spectrophotometric method is an indirect but powerful technique for determining the solubility of colored compounds like this compound. It relies on the Beer-Lambert law, which relates the absorbance of light to the concentration of the solute.
Methodology:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Using a UV-Visible spectrophotometer, scan the absorbance of the solution across a range of wavelengths to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).
-
Carefully dilute a known volume of the clear, filtered supernatant with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Spectroscopic and Spectral Properties of Solvent Orange 62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 62, also known by its Colour Index name C.I. 12714, is a metal-complex azo dye.[1] It presents as a reddish-orange powder and is utilized in various industrial applications, including wood stains, printing inks, and the coloring of plastics and other organic materials. Its structure incorporates a chromium atom complexed with an azo-based ligand, which contributes to its characteristic color and stability. This technical guide provides a comprehensive overview of the available spectroscopic data and spectral properties of this compound, intended to assist researchers and professionals in its application and analysis.
Physicochemical and Solubility Data
While specific spectroscopic data remains limited in publicly accessible literature, key physicochemical properties and solubility information have been compiled to aid in the handling and application of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CI Name | This compound, C.I. 12714 | [1] |
| CAS Number | 52256-37-8 | |
| Molecular Formula | C₃₂H₂₅CrN₁₀O₈⁻ | |
| Appearance | Reddish-orange powder | |
| Melting Point | 169 °C |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| Alcohol | 100 |
| 1-Methoxy-2-propanol | 200 |
| n-Propanol | 50 |
| 2-Ethoxyethanol | 300 |
| Methyl Ethyl Ketone (MEK) | 500 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
Spectroscopic Analysis: Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are provided below. These are generalized procedures based on standard laboratory practices for analyzing similar metal-complex azo dyes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is essential for determining the absorption characteristics of this compound, which are responsible for its color.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable transparent solvent (e.g., ethanol, methanol, or DMF) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax). If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the emissive properties of this compound upon excitation with light.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Excitation and Emission Wavelengths:
-
To determine the emission spectrum, excite the sample at its absorption maximum (λmax) determined from UV-Vis spectroscopy and scan the emission wavelengths.
-
To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.
-
-
Quantum Yield Measurement (Relative Method):
-
Select a standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine 6G in ethanol).
-
Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.
-
Calculate the quantum yield (Φ) of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the dye. Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms in the molecule.
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum to identify the number and types of carbon atoms. Techniques such as DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons, aiding in the complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Spectrum Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. Identify the molecular ion peak ([M]⁺ or [M]⁻) to confirm the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): If structural information is required, perform MS/MS analysis. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Data Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic losses of functional groups.
Expected Spectral Properties (Qualitative)
Based on the structure of this compound as a metal-complex azo dye, the following general spectral properties can be anticipated:
-
UV-Vis Spectrum: A broad absorption band in the visible region (likely between 400-550 nm) due to the π → π* transitions of the conjugated azo system, which is responsible for its orange color. Additional absorption bands may be present in the UV region.
-
Fluorescence Spectrum: Metal-complex azo dyes often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways facilitated by the metal center. If fluorescent, a Stokes shift (the difference between the absorption and emission maxima) would be observed.
-
NMR Spectra: The ¹H and ¹³C NMR spectra would be complex due to the presence of aromatic rings and other functional groups. The signals would provide key information for confirming the organic ligand structure. The presence of the paramagnetic chromium ion may lead to broadening of NMR signals.
-
Mass Spectrum: The mass spectrum should show a prominent molecular ion peak corresponding to the mass of the complex. The fragmentation pattern would likely involve the loss of ligands or parts of the organic structure.
Conclusion
References
An In-depth Technical Guide to the Photostability and Thermal Stability of Solvent Orange 62
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Orange 62 (C.I. 12714; CAS No. 52256-37-8) is a high-performance, reddish-orange metal-complex monoazo dye valued for its excellent solubility in organic solvents and broad compatibility with various resins.[1][2][3] Its robust chemical structure, a chromium complex of a ligand derived from the coupling of diazotized 2-amino-4-nitrophenol and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, imparts notable photostability and thermal stability, making it a preferred colorant in applications demanding high durability such as inks, coatings, leather finishes, and plastics.[1][2] This technical guide provides a comprehensive overview of the photostability and thermal stability of this compound, including detailed experimental protocols for their evaluation and a discussion of its degradation pathways.
Chemical Structure and Properties
This compound is a metal complex dye where a central chromium ion is coordinated with two monoazo dye ligands. This chelation is a key factor in its enhanced stability compared to non-metallized azo dyes.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | |
| C.I. Number | 12714 | |
| CAS Number | 52256-37-8 | |
| Chemical Class | Metal-Complex Monoazo | |
| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ (for the 2:1 complex) | |
| Molecular Weight | ~727.58 g/mol | |
| Appearance | Reddish-orange powder | |
| Solubility | Soluble in various organic solvents (e.g., alcohols, ketones, esters); insoluble in water. |
Photostability
The photostability, or lightfastness, of a dye refers to its ability to resist fading or color change upon exposure to light. This compound is generally characterized by good to excellent lightfastness, making it suitable for applications where long-term color retention is critical.
Quantitative Photostability Data
The lightfastness of dyes is often rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).
Table 2: Lightfastness and Colorimetric Data for this compound
| Parameter | Value | Test Conditions | Reference(s) |
| Lightfastness Rating | 6-7 | Blue Wool Scale (ISO 105-B02) | |
| Lightfastness Rating | 7-8 | In lacquer | |
| Color Change (ΔE) | Data not available in searched literature. Would require experimental determination. | Xenon arc lamp exposure | |
| Degradation Kinetics | Data not available in searched literature. Would require experimental determination. | UV-Vis spectrophotometry over time |
Experimental Protocol for Photostability Testing (ISO 105-B02)
This protocol outlines a standardized method for determining the lightfastness of this compound.
Objective: To assess the resistance of this compound to the action of an artificial light source representative of natural daylight (D65).
Materials and Equipment:
-
Xenon arc lamp weathering instrument equipped with appropriate filters to simulate daylight.
-
Blue Wool reference standards (Scale 1-8).
-
Spectrophotometer or colorimeter for measuring color change.
-
Sample holders.
-
Masking material (e.g., aluminum foil) to cover a portion of the samples.
-
This compound prepared in a suitable medium (e.g., a lacquer or polymer film).
Procedure:
-
Sample Preparation: Prepare samples of this compound in the desired application medium at a specified concentration. Apply the colored medium uniformly onto a substrate.
-
Mounting: Mount the prepared samples and a set of Blue Wool standards in the sample holders. Cover a portion of each sample and standard to serve as an unexposed reference.
-
Exposure: Place the mounted samples in the xenon arc weathering instrument. Expose the samples to a controlled irradiance (e.g., 42 W/m² in the 300-400 nm range) under specified conditions of temperature and humidity as outlined in ISO 105-B02.
-
Assessment: Periodically inspect the samples and Blue Wool standards. The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale for assessing change in color. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.
-
Quantitative Measurement: For a more detailed analysis, the color of the exposed and unexposed portions of the sample can be measured at intervals using a spectrophotometer. The color difference (ΔE*ab) is calculated to quantify the fading.
Thermal Stability
Thermal stability is a critical parameter for colorants used in processes involving high temperatures, such as in the manufacturing of plastics and certain types of coatings. This compound is known for its good heat resistance.
Quantitative Thermal Stability Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability of materials. While specific TGA/DSC data for this compound is not widely available in public literature, some manufacturers provide heat resistance data.
Table 3: Thermal Stability of this compound
| Parameter | Value | Test Conditions | Reference(s) |
| Heat Stability | Stable (Grade A) | 150°C for 30 min | |
| Stable (Grade A) | 180°C for 10 min | ||
| Stable (Grade A) | 200°C for 1 min | ||
| Decomposition Onset (TGA) | Data not available. Typically >250°C for similar metal-complex azo dyes. | Heating in an inert atmosphere (e.g., N₂) | |
| Thermal Events (DSC) | Data not available. Would require experimental determination. | Heating/cooling cycles in an inert atmosphere |
Experimental Protocol for Thermal Analysis (TGA/DSC)
Objective: To determine the thermal decomposition profile and identify thermal events (e.g., melting, decomposition) of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
-
High-purity inert gas (e.g., nitrogen or argon).
-
TGA/DSC sample pans (e.g., aluminum or alumina).
-
Microbalance.
Procedure for TGA:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of dry this compound powder into a tared TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).
-
Data Analysis: Plot the sample weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.
Procedure for DSC:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of dry this compound powder into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.
-
Thermal Program: Equilibrate the sample at a starting temperature. Heat the sample at a constant rate (e.g., 10°C/min) to a temperature beyond any expected transitions.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events such as melting and decomposition, respectively.
Degradation Pathways
The degradation of azo dyes, including metal-complexed ones, can be initiated by light (photodegradation) or heat (thermal degradation).
Photodegradation Pathway
The primary mechanism of photodegradation for azo dyes involves the cleavage of the azo bond (-N=N-). For metal-complex dyes like this compound, the central metal ion can influence the degradation pathway. The process generally involves the absorption of photons, leading to an excited state of the dye molecule. This can be followed by several deactivation pathways, including cleavage of the azo linkage. This cleavage can result in the formation of various aromatic amines and other smaller molecules. The nitro group present on one of the aromatic rings of this compound may also participate in photochemical reactions.
Thermal Degradation Pathway
Thermal degradation also typically proceeds via the cleavage of the azo bond, which is often the weakest point in the molecule. This process is highly dependent on the temperature and the surrounding atmosphere. In an inert atmosphere, the primary degradation products are likely to be aromatic compounds resulting from the fragmentation of the ligand. The presence of oxygen can lead to more complex oxidative degradation pathways. The chelated chromium ion in this compound is expected to enhance its thermal stability by dissipating thermal energy and stabilizing the overall molecular structure.
Conclusion
This compound is a robust colorant with commendable photostability and thermal stability, attributable to its metal-complex azo structure. Its lightfastness rating of 6-8 on the Blue Wool Scale and its ability to withstand temperatures up to 200°C for short durations make it a reliable choice for demanding applications. For a more precise understanding of its stability limits in specific formulations and conditions, it is recommended that researchers and developers conduct photostability and thermal analysis studies following the detailed protocols provided in this guide. Further research into the specific degradation products and kinetics would provide a more complete stability profile for this versatile dye.
References
In-Depth Technical Guide: The Metal Complex Nature of Solvent Orange 62
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solvent Orange 62, identified by C.I. 12714 and CAS number 52256-37-8, is a prominent member of the metal-complex solvent dye class.[1][2][3] This technical guide provides a comprehensive overview of its chemical nature, synthesis, physicochemical properties, and applications. The core of this compound's structure is a 1:2 chromium complex with a monoazo ligand, which imparts exceptional stability and vibrant color.[2] While extensively utilized in industrial applications for its robust performance characteristics, this guide also addresses the toxicological considerations relevant to its potential human and environmental exposure, a critical aspect for drug development professionals. Due to its limited public data in the realm of biological activity, this document focuses on its well-established chemical and physical properties, providing a foundational understanding for scientific and research applications.
Chemical Identity and Structure
This compound is a coordination complex where a central chromium(III) ion is chelated by two molecules of the monoazo ligand, 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one.[4] This 1:2 metal-to-ligand ratio is crucial for the dye's stability and color properties. The coordination typically involves the hydroxyl and azo nitrogen atoms of the ligand, forming a stable octahedral geometry around the chromium ion.
The distinct molecular formulas for the ligand and the final complex are often a source of confusion. The organic ligand has a molecular formula of C16H13N5O4 and a molecular weight of approximately 339.31 g/mol . The final 1:2 chromium complex, which is what this compound consists of, has a molecular formula of C32H23CrN10O8 and a molecular weight of approximately 727.59 g/mol .
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized in the table below. These properties underscore its suitability for applications requiring high stability and solubility in organic media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Reddish-orange powder | |
| C.I. Name | This compound | |
| C.I. Number | 12714 | |
| CAS Number | 52256-37-8 | |
| Molecular Formula | C32H23CrN10O8 | |
| Molecular Weight | 727.59 g/mol | |
| Melting Point | 220 °C | |
| Solubility in Water | Insoluble | |
| Acute Oral Toxicity (LD50, rat) | 8200 mg/kg |
Table 2: Solubility Profile of this compound in Organic Solvents
| Solvent | Solubility (g/L) | Reference(s) |
| Alcohol | 100 | |
| 1-Methoxy-2-propanol | 200 | |
| n-Propanol | 50 | |
| 2-Ethoxyethanol | 300 | |
| Methyl Ethyl Ketone (MEK) | 500 | |
| Ethyl Acetate | 50 | |
| Toluene | 50 |
Spectroscopic Characterization:
While specific, publicly available spectra for this compound are scarce, the characterization of such metal-complex azo dyes typically involves the following techniques:
-
UV-Visible Spectroscopy: Used to determine the maximum absorption wavelength (λmax), which is responsible for the dye's color. The complexation with chromium is expected to cause a bathochromic (red) shift in the λmax compared to the free ligand.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present. Key vibrational bands would include those for O-H, N=N (azo), C=O, and the coordination bonds between the chromium and the ligand's oxygen and nitrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the Cr(III) ion can complicate NMR analysis, it can still provide insights into the structure of the organic ligand.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that involves the creation of the organic azo dye ligand followed by its complexation with a chromium salt.
Synthesis Workflow
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Orange Dyes 62 Manufacturers in Mumbai & Gujarat, India [colorantsgroup.com]
- 4. 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex CAS#: 52256-37-8 [m.chemicalbook.com]
An In-depth Technical Health and Safety Guide for Solvent Orange 62
This guide provides a comprehensive overview of the health and safety data for Solvent Orange 62, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 52256-37-8[1][2][3][4][5] |
| C.I. No. | 12714 |
| EINECS No. | 257-789-1 |
| Molecular Formula | C16H13N5O4 or C32H23CrN10O8 |
| Molecular Weight | 339.31 g/mol or 727.59 g/mol |
| Chemical Class | Metal Complex Solvent Dye |
| Synonyms | Bricosol Orange K2RV, Bright Orange 3RRG, Complesol Orange 6209, Metaplex Orange R, Orgalon Orange 209, Rathipon Orange R, Rosafast Orange M2R, Savinyl Orange RLSE, Valifast Orange 3209 |
Physical and Chemical Properties
| Property | Value |
| Appearance | Reddish-orange to dark orange powder |
| Odor | Odorless |
| Melting Point | 169 °C or 220 °C |
| Decomposition Point | Above 280 °C |
| Water Solubility | Insoluble |
| pH of 1% solution | 8.10 |
| Moisture Content | ≤ 3.0% |
Solubility Data
| Solvent | Solubility (g/L) |
| Alcohol | 100 |
| 1-methoxy-2-propanol | 200 |
| N-propanol | 50 |
| 2-ethoxyethanol | 300 |
| Methyl Ethyl Ketone (MEK) | 300 - 500 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
| Butyl Cellosolve | 300 |
| Acetone | 150 |
| Diacetone Alcohol | > 400 |
Hazard Identification and Classification
Emergency Overview: Orange powder that is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract. Possible risks of irreversible effects.
GHS Classification: While a consensus GHS classification is not available across all sources, it is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).
Potential Health Effects:
-
Eye Contact: May cause irritation and inflammation.
-
Skin Contact: Prolonged or repeated contact may cause skin irritation. It may also cause an allergic skin reaction.
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.
-
Inhalation: May cause irritation of the respiratory tract.
Chronic Toxicity: May cause adverse effects on the bone marrow, blood-forming system, and liver. Target Organs: Blood, Eyes, Respiratory system, Kidney, Liver, Lungs, Skin.
Toxicological Data
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | 8200 mg/kg | Rat |
| Carcinogenicity | Not classifiable as a human carcinogen (IARC Group 3). Not listed by ACGIH, NIOSH, NTP, or OSHA. | N/A |
| Mutagenicity | Mutagenicity data has been reported, but specific details are not provided in the reviewed datasheets. | N/A |
Note: A significant portion of the mixture consists of ingredient(s) of unknown acute toxicity.
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints are not available in the reviewed safety data sheets. The provided LD50 value is from a standard acute oral toxicity study in rats.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |
| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately. |
Handling and Personal Protection
Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. An eyewash facility and a safety shower should be available.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Body Protection: Wear appropriate protective clothing to minimize contact with skin.
-
Respiratory Protection: Wear an approved respirator when necessary, especially if exposure limits are exceeded or irritation is experienced.
Handling Procedures:
-
Wash thoroughly after handling.
-
Remove contaminated clothing and wash before reuse.
-
Use with adequate ventilation.
-
Minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
Stability and Reactivity
| Parameter | Description |
| Chemical Stability | Stable under normal temperatures and pressures. |
| Conditions to Avoid | Incompatible materials, excess heat, strong oxidants, extremes of temperature, and direct sunlight. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. |
| Hazardous Decomposition Products | Irritating and toxic fumes and gases, including carbon oxides and nitrogen oxides (NOx). |
| Hazardous Polymerization | Will not occur. |
Accidental Release Measures
Personal Precautions:
-
Ensure adequate ventilation.
-
Use personal protective equipment as required.
-
Avoid creating dust.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
Methods for Cleaning Up:
-
Vacuum or sweep up material and place it into a suitable disposal container.
-
Cover powder spill with a plastic sheet or tarp to minimize spreading.
-
Clean the contaminated surface thoroughly.
Storage and Disposal
Storage:
-
Preserve in tight and light-resistant containers.
-
Store in a cool, dry, well-ventilated place.
-
Keep containers tightly closed.
Disposal:
-
Disposal should be in accordance with applicable regional, national, and local laws and regulations.
-
Waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.
Ecological Information
Ecotoxicity: May cause long-lasting harmful effects to aquatic life. 100% of the mixture consists of components of unknown hazards to the aquatic environment. LC50 (Fish): 1150 mg/L (Note: This value is from one source, while others state ecotoxicity is unknown). Persistence and Degradability: No information available. Bioaccumulation: No information available. Mobility: No information available.
References
C.I. Solvent Orange 62: A Technical Overview of Synonyms, Properties, and Applications
Introduction: C.I. Solvent Orange 62 is a reddish-orange, metal-complex solvent dye belonging to the monoazo class.[1][2][3] It is characterized by its insolubility in water but excellent solubility in organic solvents, making it highly compatible with various resins.[1][4] This dye is valued for its vibrant color, good light and heat resistance, and strong staining ability. Its primary applications include coloring wood stains, printing inks, leather finishes, paints, coatings, and plastics.
Synonyms and Alternative Names
C.I. This compound is known by a wide array of synonyms and trade names across different suppliers and regions. These identifiers are crucial for researchers and professionals to accurately source and document the chemical.
Chemical Identifiers:
-
C.I. Name: C.I. This compound
-
C.I. Number: 12714
-
CAS Registry Number: 52256-37-8
-
EINECS Number: 257-789-1
-
Chemical Name: 2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one chromium complex.
Common Synonyms and Trade Names:
-
Acid Orange 92
-
Bricosol Orange K2RV
-
Bright Orange 3RRG
-
Complesol Orange 6209
-
Lampranol Solvent Orange R
-
Mahasol Orange 6062
-
Meco Fast Orange O-09
-
Metaplex Orange R
-
Oil Orange 209
-
Orgalon Orange 209
-
Rathipon Orange R
-
Rosafast Orange M2R
-
Savinyl Orange RLSE
-
Solvent Orange 2A
-
Solvent Orange R
-
Transparent Orange 602
-
Transparent Orange R
-
Valifast Orange 3209
Quantitative Data and Physicochemical Properties
The physical and chemical properties of C.I. This compound are summarized below. Note that molecular formula and weight can vary depending on whether the chromium complex or the free ligand is being described.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₂₃CrN₁₀O₈ | |
| C₁₆H₁₃N₅O₄ (Ligand) | ||
| Molecular Weight | 727.58 g/mol | |
| 339.31 g/mol (Ligand) | ||
| Physical Appearance | Reddish Orange to Orange Powder | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility (g/L at 20°C) | ||
| Butyl Cellosolve | 300 g/L | |
| Methyl Ethyl Ketone (MEK) | 300 - 500 g/L | |
| Acetone | 150 g/L | |
| Diacetone Alcohol | >400 g/L | |
| 2-Ethoxyethanol | 300 g/L | |
| Light Fastness (Lacquer) | 7 - 8 | |
| Heat Resistance (in PS) | 160 °C |
Experimental Protocols
Synthesis Method: A general manufacturing process for C.I. This compound involves a multi-step chemical synthesis:
-
Diazotization: 2-Amino-4-nitrophenol is diazotized.
-
Coupling: The resulting diazonium salt is coupled with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Complexation: The resulting monoazo compound is then treated with a chromium complexing agent to form the final 1:2 metal complex.
-
Finishing: The final product is filtered and dried to yield the orange powder.
Logical and Workflow Diagrams
The following diagrams illustrate the classification and synthesis workflow for C.I. This compound.
References
Navigating the Nuances of Solvent Orange 62: A Technical Guide to Purity for Laboratory Applications
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This in-depth technical guide explores the purity grades and analytical considerations for Solvent Orange 62, a metal-complex azo dye, when utilized in a laboratory setting. While distinct "purity grades" in the traditional sense (e.g., analytical, HPLC grade) are not commonly marketed for this compound, understanding its typical industrial specifications and potential impurities is crucial for ensuring the reliability and reproducibility of experimental results.
Understanding this compound: Beyond the Color
This compound (C.I. 12714; CAS No. 52256-37-8) is a reddish-orange powder belonging to the class of metal-complex azo dyes.[1][2] Its molecular structure, which incorporates a chromium complex, imparts good solubility in organic solvents and excellent light and heat fastness, making it suitable for a variety of industrial applications, including inks, coatings, and plastics.[1][2][3] In a laboratory context, its properties may be leveraged in various applications, but its purity is a critical factor that can influence experimental outcomes.
Typical Technical Specifications
While formal purity grades for laboratory use are not well-defined by most suppliers, technical data sheets provide a range of specifications that can be used to assess the quality of a given batch of this compound. These specifications offer a baseline for purity and consistency.
| Parameter | Typical Specification | Significance in a Laboratory Context |
| Appearance | Orange to Reddish-Orange Powder | Provides a basic visual confirmation of the substance's identity and can indicate gross contamination if the color or form deviates. |
| Dye Content | Often cited as 100% (relative to a standard) | This is a measure of tinctorial strength and not absolute purity. It indicates the concentration of the primary coloring matter relative to a reference standard. |
| Moisture Content | Typically ≤ 3.0% - 5.0% | Excess water can affect the accuracy of weighing and may interfere with non-aqueous reactions or analytical procedures. |
| Water-Soluble Content | Typically ≤ 1.0% | High levels of water-soluble impurities, such as inorganic salts from the manufacturing process, can impact the solubility of the dye in organic solvents and may introduce unwanted ions into a system. |
| Residue on 80 Mesh | Typically ≤ 5.0% | This indicates the presence of insoluble particulate matter, which may need to be removed by filtration before use in sensitive applications to avoid clogging instrumentation or interfering with assays. |
| Heat Resistance | ~180°C - 300°C | While primarily an industrial parameter, it indicates the thermal stability of the compound, which can be relevant for high-temperature experiments. |
| Light Fastness | 6-8 (on a scale of 1-8) | High light fastness suggests the molecule is less prone to degradation under light, which is important for the stability of stock solutions and in applications where the dye is used as a marker or probe. |
| Acid/Alkali Resistance | Typically rated on a scale of 1-5 | Indicates the stability of the dye in acidic or basic conditions, which is crucial for selecting appropriate experimental conditions. |
Potential Impurities in this compound
The manufacturing process of azo dyes, including this compound, involves diazotization and coupling reactions. This synthesis can lead to the presence of several types of impurities:
-
Unreacted Starting Materials: Residual 2-amino-4-nitrophenol and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one may be present in the final product.
-
By-products from Side Reactions: Isomeric compounds or other unintended reaction products can form during synthesis.
-
Inorganic Salts: Salts such as sodium chloride or sodium sulfate are often used in the manufacturing and isolation process and may remain as impurities.
-
Heavy Metals: While this compound is a chromium complex, other residual metals from catalysts or reaction vessels could be present.
-
Aromatic Amines: Of particular concern with azo dyes is the potential for the presence of free aromatic amines, some of which are known to be carcinogenic. Regulations in various regions, such as the EU's REACH, restrict the levels of specific aromatic amines in consumer products containing azo dyes.
The following diagram illustrates the potential sources of impurities during the synthesis of an azo dye like this compound.
Experimental Protocol for Purity Assessment of this compound
For laboratory applications requiring a higher degree of purity assurance than provided by a standard technical data sheet, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended. Below is a generalized protocol for the purity assessment of this compound.
Objective: To determine the purity of a this compound sample and identify the presence of major impurities using reverse-phase HPLC with UV-Vis detection.
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonium acetate (or other suitable buffer salt)
-
Formic acid or acetic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis detector
-
-
Analytical balance
-
pH meter
Methodology:
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard (if available) and dissolve it in 100 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and prepare a 100 µg/mL solution in the same manner as the stock standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (determine by scanning with DAD, likely in the 400-500 nm range) and at a lower UV wavelength (e.g., 254 nm) to detect non-colored impurities.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantify any identified impurities using the calibration curve of the main component (assuming a similar response factor for a preliminary assessment) or by using reference standards for those impurities if available.
-
The following workflow diagram illustrates the process of evaluating a batch of this compound for laboratory use.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Solvent Orange 62 in Plastic and Polymer Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Solvent Orange 62, a metal-complex solvent dye, for the staining of various plastics and polymers. This document outlines the dye's properties, provides detailed experimental protocols for laboratory applications, and includes necessary safety information.
Introduction to this compound
This compound (C.I. 12714; CAS No. 52256-37-8) is a reddish-orange powder known for its excellent solubility in organic solvents and compatibility with a wide range of resins.[1][2] As a monoazo dye, it offers high tinting strength and good stability to heat and light, making it a versatile colorant for various industrial applications, including inks, coatings, and plastic coloration.[3][4] Its properties make it a candidate for laboratory-scale staining of polymers for visualization and analysis.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CI Name | This compound | [5] |
| CAS Number | 52256-37-8 | |
| Molecular Formula | C16H13N5O4 | |
| Molecular Weight | 339.31 g/mol | |
| Appearance | Reddish-orange powder | |
| Chemical Class | Metal Complex, Single Azo | |
| Heat Stability | 150°C (30 min), 180°C (10 min), 200°C (1 min) | |
| Light Fastness | 7-8 (on a scale of 1-8) |
Solubility Data
This compound is insoluble in water but exhibits good solubility in various organic solvents. This property is crucial for its application in staining hydrophobic polymers.
| Solvent | Solubility (g/L) | Reference(s) |
| Methyl Ethyl Ketone (MEK) | 500 | |
| Diacetone Alcohol | >400 | |
| 2-Ethoxyethanol | 300 | |
| Butyl Cellosolve | 300 | |
| 1-Methoxy-2-propanol | 200 | |
| Acetone | 150 | |
| Alcohol (Ethanol) | 100 | |
| N-propanol | 50 | |
| Ethyl Acetate | 50 | |
| Toluene | 50 |
Spectroscopic Data
Experimental Protocols
The following protocols are recommended starting points for staining plastics and polymers with this compound. Optimization may be required depending on the specific polymer type, its form (e.g., film, powder, microplastic), and the desired staining intensity. These protocols are adapted from general methods for staining plastics with solvent dyes.
Materials and Equipment
-
This compound powder
-
Anhydrous ethanol or acetone (ACS grade or higher)
-
Glass vials or beakers
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Filtration apparatus (for microplastics)
-
Microscope (brightfield or fluorescence, depending on analysis)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation of Stock Solution (1 mg/mL)
-
Weighing: In a chemical fume hood, accurately weigh 10 mg of this compound powder.
-
Dissolving: Transfer the powder to a 10 mL volumetric flask.
-
Solubilization: Add approximately 8 mL of a suitable solvent (e.g., ethanol or acetone) to the flask. The high solubility in MEK suggests that acetone would be a very effective solvent.
-
Mixing: Cap the flask and mix thoroughly using a vortex mixer or by swirling until the dye is completely dissolved. Gentle heating in a warm water bath may aid dissolution but should be done with caution due to the flammability of the solvents.
-
Final Volume: Once dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at room temperature, protected from light.
Staining Protocol for Plastic Films or Pieces
-
Prepare Working Solution: Dilute the 1 mg/mL stock solution with the chosen solvent to a working concentration. A starting range of 10-50 µg/mL is recommended. For example, to make a 20 µg/mL solution, add 200 µL of the 1 mg/mL stock solution to 9.8 mL of solvent.
-
Sample Immersion: Place the plastic sample into a glass vial or petri dish. Add a sufficient volume of the working solution to completely submerge the sample.
-
Incubation: Cover the container to prevent solvent evaporation and incubate at room temperature. An initial incubation time of 30-60 minutes is suggested. For denser or more crystalline polymers, a longer incubation time or gentle heating (e.g., 40-60°C) may be necessary to enhance dye penetration.
-
Washing: After incubation, remove the plastic sample from the staining solution. Wash the sample by rinsing it with fresh solvent (the same solvent used for the dye solution) to remove excess, unbound dye. Repeat the washing step 2-3 times or until the wash solution is clear.
-
Drying: Allow the stained plastic to air dry completely in a fume hood before visualization.
-
Visualization: Observe the stained sample using an appropriate imaging technique, such as brightfield microscopy.
Staining Protocol for Microplastics or Polymer Powders
-
Sample Preparation: Isolate the microplastics or polymer powder from the sample matrix. If in an aqueous solution, filter the particles onto a filter membrane.
-
Prepare Working Solution: Prepare a working solution of this compound as described in section 3.3.1.
-
Staining:
-
In Suspension: Transfer the particles to a glass vial. Add the staining solution and incubate with gentle agitation (e.g., on a shaker table) for 30-60 minutes.
-
On Filter: Place the filter membrane with the particles in a petri dish and add the staining solution to cover the filter. Incubate for 30-60 minutes.
-
-
Washing:
-
In Suspension: After incubation, pellet the particles by centrifugation (if applicable) and remove the supernatant. Resuspend the particles in fresh solvent and repeat 2-3 times.
-
On Filter: After incubation, carefully remove the staining solution by aspiration. Add fresh solvent to the petri dish to wash the filter and particles. Repeat 2-3 times.
-
-
Final Filtration and Drying: If stained in suspension, filter the washed particles onto a new filter membrane. Allow the filter with the stained particles to dry completely in a fume hood.
-
Visualization: Mount the filter on a microscope slide for analysis.
Workflow and Diagrams
Experimental Workflow Diagram
Caption: Experimental workflow for staining plastics with this compound.
Safety and Handling
-
This compound is a chemical substance and should be handled with appropriate care. Consult the Safety Data Sheet (SDS) before use.
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powder and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Organic solvents used for the dye solution are flammable. Keep away from open flames and sources of ignition.
-
Dispose of the dye solutions and contaminated materials in accordance with local, state, and federal regulations.
Troubleshooting
-
Low Staining Intensity: Increase the concentration of the working solution, extend the incubation time, or gently heat the sample during incubation. Ensure the chosen solvent is appropriate for the polymer to allow for some swelling and dye penetration.
-
Uneven Staining: Ensure the sample is fully submerged in the staining solution and that there is adequate agitation, especially for powders or microplastics.
-
Precipitation of Dye: If the dye precipitates out of solution, ensure the solvent is anhydrous and consider preparing a fresh stock solution.
These protocols and notes are intended to serve as a guide. Researchers are encouraged to optimize these methods for their specific applications and to share their findings to further the collective understanding of using this compound in polymer science.
References
- 1. This compound | C32H25CrN10O8- | CID 136224829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Metal Complex Solvent Dye [colorbloomdyes.com]
- 3. nbinno.com [nbinno.com]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. worlddyevariety.com [worlddyevariety.com]
Application of Solvent Orange 62 in Fluorescence Microscopy: A Hypothetical Framework
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solvent Orange 62 is a metal-complex solvent dye with commercial applications primarily in industrial settings such as inks, paints, and plastics. While some suppliers classify it as a fluorescent dye suitable for histological analysis, a comprehensive review of scientific literature reveals no established protocols or specific applications of this compound in cellular or tissue imaging via fluorescence microscopy. Its inherent insolubility in aqueous solutions presents a significant challenge for typical biological staining procedures.
This document outlines a hypothetical application of this compound for fluorescence microscopy, based on its lipophilic (oil-soluble) nature. The proposed application focuses on the staining of intracellular lipid droplets, drawing parallels with established lipophilic dyes like Nile Red and BODIPY. The protocols and data presented herein are illustrative and require experimental validation .
Hypothetical Application: Staining of Intracellular Lipid Droplets
Given its high solubility in organic solvents and insolubility in water, this compound is predicted to preferentially partition into nonpolar environments within a cell. Intracellular lipid droplets, which are organelles composed of a neutral lipid core, represent a likely target for staining by this dye. Visualizing lipid droplets is crucial in research areas such as metabolic diseases, obesity, and cancer.
Proposed Photophysical and Chemical Properties
The following table summarizes the hypothesized properties of this compound relevant to fluorescence microscopy. These values are estimations for an orange fluorescent dye and must be experimentally determined.
| Property | Hypothesized Value/Characteristic | Notes |
| Excitation Max (λex) | ~540 nm | Expected to be in the green-yellow region of the spectrum. |
| Emission Max (λem) | ~590 nm | Expected to be in the orange-red region of the spectrum. |
| Recommended Laser Line | 532 nm or 561 nm | Common laser lines for exciting dyes in this spectral range. |
| Recommended Filter Set | Standard TRITC/Cy3 filter set | e.g., Excitation: 540/25 nm, Emission: 605/55 nm |
| Solubility | Soluble in DMSO, Ethanol, Acetone | Insoluble in water and PBS.[1][2][3] |
| Quantum Yield (Φ) | Low to Moderate | Metal-complex dyes often have lower quantum yields than dedicated fluorophores. |
| Photostability | Moderate to High | Often a feature of metal-complex dyes.[1][4] |
| Cell Permeability | Potentially permeable | Small, lipophilic molecules can often cross the plasma membrane. |
| Cytotoxicity | Unknown | Requires experimental evaluation. |
Detailed Experimental Protocols (Hypothetical)
These protocols are based on standard procedures for staining lipid droplets with other fluorescent dyes and would need significant optimization for this compound.
Preparation of Staining Solution
-
Prepare a Stock Solution: Dissolve this compound powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mg/mL.
-
Vortex: Vortex thoroughly to ensure the dye is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light.
Staining Protocol for Live Cells
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture overnight to allow for adherence.
-
Prepare Working Solution: Dilute the 1 mg/mL this compound stock solution in a serum-free culture medium to a final concentration in the range of 100-1000 ng/mL. The optimal concentration must be determined experimentally.
-
Staining: Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash (Optional): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS). A wash step may not be necessary if the dye is sufficiently fluorogenic (i.e., fluoresces brightly only in a nonpolar environment).
-
Imaging: Image the cells immediately in a serum-free medium or PBS using a fluorescence microscope equipped with an appropriate filter set (e.g., TRITC/Cy3).
Staining Protocol for Fixed Cells
-
Cell Culture: Plate and culture cells as described for live-cell staining.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining: Prepare the this compound working solution as described for live cells and stain the fixed cells for 20-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
-
Imaging: Image the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Live-Cell Imaging
References
- 1. Best Professional Design Solvent Violet 14 - Metal Complex Dyes â Hermeta Manufacturer and Factory | Hermeta [hermetachem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Metal-complex dyes - Wikipedia [en.wikipedia.org]
- 4. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]
Application Notes and Protocols for the Preparation of a Stable Stock Solution of Solvent Orange 62
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solvent Orange 62 is a monoazo dye characterized by its vibrant reddish-orange color and excellent solubility in organic solvents.[1][2] It finds extensive use in various industrial applications, including inks, paints, plastics, and leather finishes.[1][3][4] In a research context, its fluorescent properties could be harnessed for various applications, necessitating the preparation of stable and accurate stock solutions. This document provides a detailed protocol for preparing a stable stock solution of this compound, along with its chemical properties, solubility data, and safety information.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. It is important to note that different sources report varying molecular formulas and weights for this compound, often distinguishing between the free dye and its chromium complex. Researchers should verify the specific form of the compound they are using.
| Property | Value | Reference |
| CI Name | This compound | |
| CAS Number | 52256-37-8 | |
| Appearance | Orange to reddish-orange powder | |
| Molecular Formula | C16H13N5O4 or C32H23CrN10O8 (Chromium Complex) | |
| Molecular Weight | 339.31 g/mol or 727.59 g/mol (Chromium Complex) | |
| Melting Point | 220 °C | |
| Decomposition Point | > 280 °C | |
| Water Solubility | Insoluble |
Solubility Data
This compound exhibits good solubility in a range of organic solvents. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility (g/L) | Reference |
| Methyl Ethyl Ketone (MEK) | 500 | |
| 2-Ethoxyethanol | 300 | |
| 1-Methoxy-2-propanol | 200 | |
| Alcohol | 100 | |
| N-propanol | 50 | |
| Ethyl Acetate | 50 | |
| Toluene | 50 |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound. It is crucial to use the correct molecular weight for your specific lot of this compound. The following example uses the molecular weight of 339.31 g/mol .
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., MEK)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
4.2. Procedure
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for this compound. Handle the powder in a chemical fume hood to avoid inhalation of dust. Wear appropriate PPE at all times.
-
Calculation:
-
To prepare a 10 mM stock solution in 10 mL, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.010 L x 339.31 g/mol = 3.39 mg
-
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out approximately 3.39 mg of this compound powder. Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed powder to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to the flask, approximately half the final volume.
-
Gently swirl the flask to wet the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not dissolve completely, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once the powder is fully dissolved, add the solvent to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution into a clean, amber glass vial to protect it from light.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at room temperature. The material is stable under normal temperatures and pressures. Avoid excess heat and strong oxidants.
-
Diagrams
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Hypothetical use of this compound as a fluorescent probe in a signaling pathway.
Safety and Handling
-
General Handling: Use in a well-ventilated area or in a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
First Aid:
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water. Do not induce vomiting.
-
-
Stability and Storage: The compound is stable under normal conditions. Store in a cool, dry place in a tightly sealed, light-resistant container. Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The protocol outlined above provides a comprehensive guide for the preparation of a stable stock solution of this compound for research purposes. By following these steps and adhering to the safety precautions, researchers can confidently prepare accurate and reliable solutions for their experimental needs. Always refer to the specific information provided by the supplier of your compound.
References
Application Notes and Protocols: Solvent Orange 62 for Coloring Resins and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of Solvent Orange 62 in the coloring of various resins and coatings for research applications. The following sections detail the dye's properties, provide experimental protocols for its incorporation, and present relevant data in a structured format.
Introduction to this compound
This compound, also identified by its Colour Index name C.I. This compound and CAS number 52256-37-8, is a metal-complex monoazo dye.[1][2][3] It presents as a reddish-orange powder and is known for its excellent solubility in organic solvents and its compatibility with a wide range of resins.[1][2] Its chemical structure, a chromium complex of a monoazo dye, contributes to its high stability. This dye is particularly noted for its vibrant color, high tinting strength, and good fastness properties, making it a suitable candidate for applications requiring durability.
Physicochemical Properties and Specifications
A summary of the key properties of this compound is presented in the table below, compiled from various sources. This data is essential for determining appropriate solvents and processing parameters.
| Property | Value | References |
| C.I. Name | This compound | |
| CAS Number | 52256-37-8 | |
| Molecular Formula | C₁₆H₁₃N₅O₄ (for the ligand) | |
| Molecular Weight | 339.31 g/mol (for the ligand) | |
| Appearance | Reddish-orange powder | |
| Melting Point | 220 °C | |
| Decomposition Temp. | > 280 °C | |
| Water Solubility | Insoluble |
Solubility Data
This compound exhibits excellent solubility in a variety of organic solvents, which is critical for its incorporation into solvent-based resin and coating systems.
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 300 |
| Methyl Ethyl Ketone | 300 |
| Diacetone Alcohol | >400 |
| Acetone | 150 |
Data sourced from reference.
Fastness Properties
The resistance of this compound to various environmental factors is a key indicator of its performance and durability in finished resins and coatings.
| Fastness Property | Rating (1-8 Scale, 8 being excellent) |
| Light Fastness | 7-8 |
| Heat Resistance | Stable up to 300°C |
| Acid Resistance | 4-5 |
| Alkali Resistance | 4-5 |
Data sourced from references.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into common research-grade resins and coatings. Researchers should adapt these protocols based on their specific resin/coating system and desired final properties.
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution, which allows for precise and repeatable addition of the dye to resin and coating formulations.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate organic solvent (e.g., Butyl Cellosolve, Methyl Ethyl Ketone)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar (or ultrasonic bath)
-
Volumetric flask
-
Syringe filter (0.45 µm, solvent-resistant) - Optional
-
Amber glass storage bottle
Procedure:
-
Solvent Selection: Choose a solvent that is compatible with both this compound and the intended resin or coating system. Butyl Cellosolve and MEK are good starting points due to the dye's high solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10% (w/v) stock solution, weigh 10 g of dye.
-
Dissolution:
-
Place the weighed dye into a beaker.
-
Add a portion of the solvent and begin stirring with a magnetic stirrer.
-
Gradually add the remaining solvent to reach the final volume (e.g., 100 mL for a 10% solution).
-
Continue stirring until the dye is completely dissolved. Gentle heating or sonication can be used to expedite dissolution, but care should be taken to avoid solvent evaporation.
-
-
Filtration (Optional): For applications requiring high optical clarity, filter the stock solution through a 0.45 µm solvent-resistant syringe filter to remove any micro-particulates.
-
Storage: Transfer the stock solution to a clearly labeled amber glass bottle to protect it from light. Store at room temperature.
Protocol 2: Coloring a Two-Part Epoxy Resin System
This protocol describes the incorporation of the this compound stock solution into a standard two-part epoxy resin system.
Workflow for Coloring Epoxy Resin
Caption: Step-by-step process for incorporating this compound into a two-part epoxy resin.
Materials:
-
Two-part epoxy resin system (resin and hardener)
-
This compound stock solution (from Protocol 1)
-
Mixing cups and stirring rods
-
Weighing scale
-
Vacuum desiccator (optional, for degassing)
Procedure:
-
Resin Preparation: Accurately weigh the epoxy resin (Part A) and hardener (Part B) into a clean mixing cup according to the manufacturer's recommended mix ratio.
-
Initial Mixing: Thoroughly mix the resin and hardener until the mixture is homogenous. Scrape the sides and bottom of the mixing cup to ensure complete mixing.
-
Dye Addition:
-
Begin with a small addition of the this compound stock solution. A good starting point is 0.1% to 1% of the total resin weight.
-
Add the stock solution dropwise while continuously stirring the resin mixture.
-
-
Color Mixing: Continue to mix until the color is uniform and free of streaks. The intensity of the color can be adjusted by adding more stock solution. Be aware that adding an excessive amount of solvent can potentially affect the curing and final mechanical properties of the epoxy.
-
Degassing (Optional): To remove any air bubbles introduced during mixing, place the colored resin mixture in a vacuum desiccator and apply a vacuum until the bubbles have been removed.
-
Application and Curing: The colored epoxy resin is now ready for application (casting, coating, etc.). Follow the manufacturer's instructions for curing times and temperatures.
Protocol 3: Coloring a Solvent-Based Acrylic Coating
This protocol details the method for adding this compound to a solvent-based acrylic lacquer or paint.
Workflow for Coloring Acrylic Coatings
Caption: General workflow for coloring a solvent-based acrylic coating with this compound.
Materials:
-
Clear solvent-based acrylic coating
-
This compound stock solution (from Protocol 1)
-
Mixing container
-
Low-shear mechanical mixer or stirring rod
-
Viscometer (optional)
-
Applicator (e.g., spray gun, brush, dip coater)
Procedure:
-
Coating Preparation: Place the desired amount of the clear acrylic coating into a mixing container.
-
Dye Addition: While stirring the coating at a low speed, slowly add the this compound stock solution. The amount to add will depend on the desired color depth and the solids content of the coating.
-
Mixing: Continue mixing until the color is fully dispersed and the coating is homogenous. Avoid high-speed mixing, which can introduce excessive air bubbles.
-
Viscosity Check: The addition of the solvent from the stock solution may reduce the viscosity of the coating. If necessary, allow some of the solvent to evaporate or add a compatible thickener to achieve the desired application viscosity.
-
Application: The colored acrylic coating can now be applied to the substrate using the intended method (e.g., spraying, brushing).
-
Drying and Curing: Allow the coating to dry and cure according to the manufacturer's specifications. A protective clear topcoat can be applied to further enhance durability and UV resistance.
Safety Precautions
-
Always work in a well-ventilated area or under a fume hood when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents and resins used.
-
Store the dye and stock solutions away from sources of ignition.
Conclusion
This compound is a versatile and high-performance dye for coloring resins and coatings in a research setting. Its excellent solubility, vibrant color, and good fastness properties make it a reliable choice for a wide range of applications. By following the protocols outlined in these notes, researchers can achieve consistent and reproducible coloration of their materials. Further optimization of dye concentration and solvent selection may be necessary to meet the specific requirements of individual research projects.
References
Staining protocols for leather and wood substrates with Solvent Orange 62.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Solvent Orange 62, a metal complex solvent dye, for staining leather and wood substrates. The information is intended to guide researchers in achieving consistent and high-quality staining for various applications.
Overview of this compound
This compound (C.I. 12714; CAS No. 52256-37-8) is a reddish-orange dye with excellent solubility in a range of organic solvents.[1][2][3][4] Its metal complex structure contributes to its good light and heat fastness, making it a suitable colorant for durable finishes on both leather and wood.[5]
Quantitative Data
The following table summarizes the key quantitative properties of this compound, derived from technical data sheets. This data is crucial for preparing appropriate dye solutions and understanding the performance characteristics of the stain.
| Property | Value | Solvents for Dissolution |
| Physical Appearance | Dark Orange Powder | - |
| Hue | Reddish Orange | - |
| Solubility (g/L) | ||
| Butyl Cellosolve: 300 | ✓ | |
| Acetone: 150 | ✓ | |
| Methyl Ethyl Ketone: 300 | ✓ | |
| Diacetone Alcohol: >400 | ✓ | |
| pH (1% solution) | 8.10 | - |
| Moisture Content | < 3.0% | - |
| Light Fastness (in Lacquer) | 7-8 (on a scale of 1-8) | - |
| Alkali Fastness (in Lacquer) | 4-5 (on a scale of 1-5) | - |
| Acid Fastness (in Lacquer) | 4-5 (on a scale of 1-5) | - |
| (Data sourced from a technical data sheet for this compound) |
Experimental Protocols
The following are detailed protocols for staining leather and wood substrates with this compound. It is recommended to test the staining protocol on a small, inconspicuous area of the substrate before full application to ensure desired results.
Staining Protocol for Leather
This protocol is suitable for unfinished, vegetable-tanned leather. For pre-finished leathers, the existing finish may need to be stripped using a suitable leather preparer or deglazer for optimal dye penetration.
Materials:
-
This compound dye powder
-
Recommended solvent (e.g., Butyl Cellosolve, Methyl Ethyl Ketone, or a mixture)
-
Unfinished vegetable-tanned leather
-
Leather cleaner or deglazer
-
Lint-free cloths or sponges
-
Applicator (e.g., wool dauber, spray gun)
-
Leather conditioner
-
Leather sealant/finish
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator (when spraying)
Protocol:
-
Leather Preparation:
-
Clean the leather surface thoroughly with a leather cleaner or deglazer to remove any dirt, oils, or existing finishes. This ensures even dye absorption.
-
Allow the leather to dry completely before proceeding.
-
-
Dye Solution Preparation:
-
In a well-ventilated area, prepare the dye solution by dissolving this compound powder in the chosen solvent. The concentration can be adjusted to achieve the desired color intensity, but a starting point of 1-5% (w/v) is recommended for initial trials.
-
Ensure the dye is fully dissolved. The solution can be filtered to remove any undissolved particles.
-
-
Dye Application:
-
Apply the dye solution evenly to the leather surface using a lint-free cloth, wool dauber, or for larger areas, a spray gun.
-
Use smooth, even strokes, and for hand application, circular motions can help achieve a uniform color.
-
For deeper color saturation, multiple thin coats can be applied, allowing the leather to dry between applications.
-
-
Drying and Conditioning:
-
Allow the dyed leather to dry completely in a well-ventilated area for at least 24 hours.
-
Once dry, apply a leather conditioner to restore oils and flexibility to the leather.
-
-
Sealing:
-
Apply a suitable leather sealant or finish to protect the dyed surface and prevent color transfer.
-
Apply the sealant according to the manufacturer's instructions and allow it to cure completely.
-
Buff the sealed leather with a clean, soft cloth for a final sheen.
-
Staining Protocol for Wood
This protocol is designed for bare, sanded wood. The type of wood will affect the final color, so testing is essential.
Materials:
-
This compound dye powder
-
Recommended solvent (e.g., Acetone, Methyl Ethyl Ketone, or a specialized NGR solvent)
-
Bare wood, sanded to at least 220-grit
-
Tack cloth or compressed air
-
Lint-free cloths, foam brush, or spray gun
-
Wood finish (e.g., lacquer, varnish)
-
Personal Protective Equipment (PPE): gloves, safety glasses, respirator
Protocol:
-
Wood Preparation:
-
Ensure the wood surface is clean, dry, and free of any previous finishes.
-
Sand the wood smoothly with progressively finer grits of sandpaper, finishing with at least 220-grit.
-
Remove all sanding dust using a tack cloth or compressed air.
-
-
Dye Solution Preparation:
-
In a well-ventilated area, dissolve the this compound powder in the chosen solvent. The concentration will determine the color intensity; a starting range of 0.5-2% (w/v) is suggested for initial tests.
-
Stir until the dye is completely dissolved.
-
-
Dye Application:
-
Apply the dye solution liberally to the wood surface with a foam brush, lint-free cloth, or spray gun.
-
Work quickly and maintain a wet edge to prevent lap marks.
-
For wiping applications, allow the dye to penetrate for a few minutes before wiping off the excess with a clean cloth, moving in the direction of the wood grain.
-
For a more uniform color, especially on blotch-prone woods, spraying is recommended. Apply light, even coats to build up the color gradually.
-
-
Drying:
-
Allow the stained wood to dry completely. The drying time will vary depending on the solvent used but is typically faster than water-based stains.
-
-
Top Coating:
-
Once the dye is fully dry, apply a clear topcoat such as lacquer or varnish to protect the wood and enhance the color.
-
Apply the topcoat according to the manufacturer's instructions.
-
Visualizations
The following diagrams illustrate the experimental workflows for the staining protocols.
Caption: Experimental workflow for staining leather with this compound.
Caption: Experimental workflow for staining wood with this compound.
References
Application Notes: Solvent Orange 62 for Laboratory-Scale Solvent-Based Ink Formulations
Introduction
Solvent Orange 62 is a metal-complex monoazo dye known for its vibrant reddish-orange hue and excellent solubility in organic solvents.[1][2] It is widely used in industrial applications such as printing inks, wood stains, leather finishes, and plastic coatings.[3][4] For researchers, scientists, and drug development professionals, this compound can serve as a reliable colorant for creating custom solvent-based ink formulations for laboratory use, such as for marking non-porous surfaces, in specialized printing applications, or for visualizing materials. Its admirable solubility and good compatibility with a variety of resins make it a versatile choice.[5] Key advantages include high tinting strength, good lightfastness, and thermal stability, ensuring durable and consistent coloration.
Physicochemical and Performance Data
The following tables summarize the key properties of this compound, crucial for successful ink formulation.
Table 1: General Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | This compound | |
| CAS Number | 52256-37-8 | |
| Chemical Class | Metal Complex, Monoazo | |
| Molecular Formula | C16H13N5O4 (for the ligand) | |
| Molecular Weight | 339.31 g/mol (for the ligand) | |
| Appearance | Reddish Orange Powder | |
| Melting Point | 220 °C |
| Heat Resistance | Up to 300 °C | |
Table 2: Solubility Data for this compound
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Methyl Ethyl Ketone (MEK) | 500 | |
| Diacetone Alcohol | >400 | |
| Butyl Cellosolve | 300 | |
| 2-Ethoxyethanol | 300 | |
| 1-Methoxy-2-propanol | 200 | |
| Acetone | 150 | |
| Ethanol | 100 | |
| n-Propanol | 50 | |
| Toluene | 50 | |
| Ethyl Acetate | 50 |
| Water | Insoluble | |
Table 3: Performance and Fastness Properties (in Lacquer)
| Property | Rating (Scale 1-8, 8=Excellent) | Reference |
|---|---|---|
| Light Fastness | 7-8 | |
| Property | Rating (Scale 1-5, 5=Excellent) | Reference |
| Acid Resistance | 4-5 | |
| Alkali Resistance | 4-5 |
| Water Resistance | 5 | |
Experimental Protocols
Materials and Equipment
-
Dye: this compound powder
-
Solvents: Methyl Ethyl Ketone (MEK), Ethanol, Ethyl Acetate (or other solvents based on Table 2)
-
Resin/Binder: An appropriate binder compatible with the chosen solvent system (e.g., vinyl resins, acrylic resins, or ethylcellulose).
-
Additives (Optional): Plasticizers, wetting agents, adhesion promoters.
-
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers or flasks
-
Volumetric flasks and graduated cylinders
-
Micropipettes
-
Filtration system (e.g., syringe filters with PTFE membrane, 0.45 µm)
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Protocol 1: Preparation of a Concentrated Dye Stock Solution
This protocol outlines the preparation of a 5% (w/v) stock solution of this compound in MEK.
-
Weighing: In a fume hood, accurately weigh 5.0 g of this compound powder using an analytical balance.
-
Solvent Measurement: Measure approximately 80 mL of MEK into a 100 mL glass beaker containing a magnetic stir bar.
-
Dissolution: Place the beaker on a magnetic stirrer. Slowly add the weighed dye powder to the solvent while stirring to prevent clumping.
-
Complete Dissolution: Continue stirring until all the dye is completely dissolved. The solution should be clear and free of particulates. This may take 10-20 minutes.
-
Final Volume: Carefully transfer the dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of fresh MEK and add the rinsing to the flask to ensure a complete transfer. Add MEK to the flask until the solution reaches the 100 mL mark.
-
Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the stock solution in a tightly sealed, light-resistant container at room temperature.
Protocol 2: Formulation of a Basic Solvent-Based Ink
This protocol provides a starting formulation for a simple, general-purpose marking ink. The ratios can be adjusted based on the specific application requirements for viscosity, drying time, and substrate adhesion.
-
Binder Preparation: Prepare a solution of the chosen binder. For example, create a 20% (w/v) solution of a vinyl resin in MEK.
-
Formulation: In a glass vial or beaker inside a fume hood, combine the following components in the specified order, mixing after each addition:
-
5.0 mL of this compound stock solution (from Protocol 1)
-
3.0 mL of the binder solution
-
2.0 mL of a co-solvent like ethanol (to modify drying time)
-
-
Homogenization: Stir the mixture thoroughly with a magnetic stirrer for 15-20 minutes until a homogenous solution is achieved.
-
Filtration: To remove any micro-particulates that could clog fine-tip applicators or print heads, filter the ink using a syringe fitted with a 0.45 µm PTFE filter.
-
Testing: The ink is now ready for laboratory testing. Apply a small amount to the intended substrate (e.g., glass, metal, plastic) to evaluate its color, adhesion, and drying characteristics.
Workflow and Visualization
The general workflow for creating and testing a laboratory-scale solvent-based ink is depicted below. This process ensures all components are properly incorporated and the final product is suitable for its intended application.
Caption: Workflow for lab-scale solvent ink formulation.
Safety Precautions
-
Always handle this compound powder and organic solvents within a certified fume hood to avoid inhalation of dust or fumes.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.
-
Store all chemicals in tightly sealed containers away from heat and ignition sources.
-
Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents before use for complete safety and handling information.
References
Application Notes and Protocols for the Electrochemical Analysis of Solvent Orange 62
These application notes provide a detailed overview of electrochemical techniques for the analysis of Solvent Orange 62 (also known as C.I. 12714 and Disperse Orange 62). The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry who are interested in the electrochemical behavior and quantification of this azo dye.
Introduction
This compound is a metal-complex azo dye used in various industrial applications, including wood stains, printing inks, and plastic coatings.[1][2][3][4] Its detection and quantification are crucial for quality control and environmental monitoring. Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the analysis of electroactive compounds like this compound.
The electrochemical activity of this compound is primarily due to the presence of reducible azo (-N=N-) and nitro (-NO2) functional groups.[5] The irreversible reduction of these groups forms the basis for its voltammetric analysis.
Electrochemical Signaling Pathway
The electrochemical reduction of this compound involves the transfer of electrons to the azo and nitro moieties, leading to the cleavage of the chromophoric system. This process is typically irreversible and results in the formation of amine derivatives.
Caption: Electrochemical reduction pathway of this compound.
Quantitative Data Summary
While comprehensive analytical validation data for the quantitative determination of this compound is limited in published literature, the following table summarizes the reported electrochemical parameters from cyclic voltammetry studies. These studies primarily focused on the fundamental electrochemical behavior rather than developing a validated analytical method.
| Parameter | Value | Conditions | Source |
| Reduction Peaks | Two irreversible peaks between -500 mV and -800 mV vs. Ag/AgCl | Aqueous electrolyte (Na2SO4, NaOH), Glassy Carbon Electrode | |
| Peak Current Density | 55 µA cm⁻² and 29 µA cm⁻² | 2.31 g L⁻¹ this compound, 50 mV s⁻¹ scan rate | |
| Normalized Peak Current | 0.52 mA cm⁻² | LiCl/DMF electrolyte, Pt cathode, 50 mV s⁻¹ scan rate | |
| Cathodic Peak Current | -100 µA to -200 µA | LiCl/DMF electrolyte, Glassy Carbon Electrode |
Experimental Protocols
Protocol 1: Cyclic Voltammetry (CV) for Characterization
This protocol describes the use of cyclic voltammetry to characterize the electrochemical reduction of this compound.
Objective: To observe the reduction peaks of this compound and understand its basic electrochemical behavior.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Glassy Carbon Working Electrode (GCE)
-
Ag/AgCl Reference Electrode
-
Platinum Wire Counter Electrode
-
-
This compound standard
-
Dimethylformamide (DMF)
-
Lithium chloride (LiCl) or Sodium sulfate (Na2SO4) and Sodium hydroxide (NaOH)
-
Argon or Nitrogen gas for deoxygenation
-
Polishing materials (e.g., alumina slurry)
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate briefly in ethanol and then deionized water.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Solvent-based: Prepare a solution of 0.1 M LiCl in DMF.
-
Aqueous-based: Prepare a solution of 10 g L⁻¹ Na2SO4 and 0.6 g L⁻¹ NaOH in deionized water.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMF.
-
For analysis, dilute the stock solution with the chosen electrolyte to achieve the desired concentration (e.g., 0.23 to 2.33 g L⁻¹).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Deoxygenate the solution by purging with argon or nitrogen for 10-15 minutes.
-
Connect the electrodes to the potentiostat.
-
Record a blank voltammogram of the electrolyte solution.
-
Add the this compound sample to the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., -300 mV) to a final potential (e.g., -1600 mV) and back. A typical scan rate is 50 mV s⁻¹.
-
Record the voltammogram and identify the reduction peaks.
-
Workflow Diagram:
Caption: Workflow for Cyclic Voltammetry of this compound.
Protocol 2: Differential Pulse Voltammetry (DPV) for Quantification (Proposed)
As there is no specific literature on a validated DPV method for this compound, this protocol is a proposed starting point based on methods for similar azo dyes. DPV is recommended for quantitative analysis due to its higher sensitivity and better resolution compared to CV.
Objective: To develop a method for the quantitative determination of this compound.
Materials:
-
Same as Protocol 4.1.
-
Britton-Robinson buffer may be used as an alternative aqueous electrolyte.
Procedure:
-
Preparation: Follow steps 1-3 from Protocol 4.1.
-
Optimization of DPV Parameters:
-
Optimize the DPV parameters to obtain a well-defined and reproducible peak for this compound. Typical parameters to optimize include:
-
Pulse amplitude (e.g., 25-100 mV)
-
Pulse width (e.g., 50-100 ms)
-
Scan rate (e.g., 10-50 mV s⁻¹)
-
Deposition time and potential (if using an accumulation step)
-
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Record the DPV voltammogram for each standard solution under the optimized conditions.
-
Measure the peak current for the primary reduction peak.
-
Plot the peak current versus the concentration of this compound to construct a calibration curve.
-
-
Sample Analysis:
-
Record the DPV voltammogram of the unknown sample under the same conditions.
-
Determine the peak current and use the calibration curve to calculate the concentration of this compound in the sample.
-
-
Method Validation (Recommended):
-
Determine the linear range, limit of detection (LOD), and limit of quantification (LOQ).
-
Assess the precision and accuracy of the method through recovery studies with spiked samples.
-
Logical Relationship Diagram for Method Development:
Caption: Logical steps for developing a quantitative DPV method.
Conclusion
Electrochemical techniques, particularly voltammetry, are suitable for the analysis of this compound. Cyclic voltammetry is effective for characterizing its redox behavior, which is dominated by the irreversible reduction of its azo and nitro groups. For quantitative purposes, differential pulse voltammetry is a promising approach, although a specific validated method for this compound requires further development and validation. The protocols and data presented here provide a solid foundation for researchers to apply and advance the electrochemical analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound,CAS 52256-37-8 [xcwydyes.com]
- 3. Figure 3 from Cyclic Voltammetry of C.I. Disperse Orange 62 in an Aqueous Electrolyte | Semantic Scholar [semanticscholar.org]
- 4. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Coloring Aluminum Foil with Solvent Orange 62
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental use of Solvent Orange 62 for coloring aluminum foil. The information is intended to guide researchers in developing consistent and reproducible colored aluminum surfaces for various laboratory applications, such as in experimental assays, as markers, or for specialized equipment components.
Application Notes
This compound is a metal-complex solvent dye known for its vibrant reddish-orange color and good solubility in organic solvents.[1][2] Its application in coloring aluminum foil is well-documented in industrial contexts.[1][3][4] For experimental purposes, achieving a durable and uniform color on aluminum foil requires a multi-step process involving surface preparation, anodization, dyeing, and sealing. Anodization creates a porous oxide layer on the aluminum surface that can absorb the dye.
Key Properties of this compound:
-
Appearance: Reddish orange powder.
-
Solubility: Insoluble in water, but soluble in various organic solvents such as alcohols, ketones, and esters.
-
Compatibility: Shows good compatibility with various resins.
-
Stability: Possesses good light and heat fastness.
Safety Precautions:
-
Handling: Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, rubber gloves, and an approved respirator.
-
Hazards: Harmful if swallowed and may cause skin and eye irritation.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Experimental Protocols
A crucial prerequisite for dyeing aluminum is the creation of a porous anodic layer on its surface. This process, known as anodizing, allows the dye to be absorbed and sealed within the aluminum oxide structure, resulting in a durable and long-lasting color.
Protocol 1: Anodization of Aluminum Foil
This protocol describes the electrochemical process to create a porous aluminum oxide layer on the foil.
Materials:
-
Aluminum foil
-
Degreasing agent (e.g., acetone, ethanol)
-
Deionized water
-
Acid solution for anodizing (e.g., 10-20% sulfuric acid)
-
Lead or aluminum cathode
-
DC power supply
-
Beaker or tank for anodizing
-
Stirring mechanism
Procedure:
-
Cleaning: Cut the aluminum foil to the desired dimensions. Thoroughly clean the foil surface with a degreasing agent to remove any oils or residues. Rinse with deionized water and dry completely.
-
Anodizing Setup: In a suitable beaker, prepare the anodizing bath with the acid solution. Place the lead or aluminum cathode in the bath.
-
Electrolysis: Connect the aluminum foil (anode) to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
Anodization: Immerse the aluminum foil in the acid bath, ensuring it does not touch the cathode. Apply a constant voltage or current density (e.g., 12-15 V) for a duration of 30-60 minutes. The thickness of the anodic layer is dependent on the time and current.
-
Rinsing: After anodization, turn off the power supply and carefully remove the aluminum foil. Rinse it thoroughly with deionized water to remove any residual acid.
Protocol 2: Dyeing of Anodized Aluminum Foil with this compound
This protocol details the coloring process of the anodized aluminum foil.
Materials:
-
Anodized aluminum foil
-
This compound dye
-
Organic solvent (e.g., ethanol, isopropanol)
-
Beaker or tank for dyeing
-
Heating and stirring apparatus
-
Deionized water
Procedure:
-
Dye Bath Preparation: Prepare a dye solution by dissolving this compound in the chosen organic solvent. The concentration can be varied to achieve different color intensities (a starting point of 0.5-2.0 g/L is recommended).
-
Dyeing: Immerse the anodized and rinsed aluminum foil into the dye bath.
-
Heating: Gently heat the dye bath to a temperature between 50-60°C to facilitate dye absorption. Maintain this temperature for 10-20 minutes. The duration of immersion will influence the final color depth.
-
Rinsing: After dyeing, remove the foil and rinse with deionized water to remove excess dye from the surface.
Protocol 3: Sealing of Colored Aluminum Foil
This final step is critical for trapping the dye within the pores of the anodic layer, ensuring color stability and resistance to fading.
Materials:
-
Dyed aluminum foil
-
Deionized water
-
Beaker or tank for sealing
-
Heating apparatus
Procedure:
-
Sealing Bath: Prepare a sealing bath of deionized water and heat it to 95-100°C.
-
Sealing: Immerse the dyed and rinsed aluminum foil in the hot deionized water for 15-30 minutes. This process hydrates the aluminum oxide, swelling it to close the pores and seal in the dye.
-
Drying: Remove the sealed aluminum foil and allow it to air dry or use a gentle stream of warm air.
Data Presentation
The following table summarizes the key experimental parameters for coloring aluminum foil with this compound. Researchers can use this as a starting point and optimize the parameters based on their specific experimental needs.
| Parameter | Range | Unit | Notes |
| Anodization | |||
| Acid Concentration | 10 - 20 | % (w/v) | Sulfuric acid is commonly used. |
| Voltage | 12 - 15 | V | Constant voltage is recommended. |
| Time | 30 - 60 | minutes | Longer times result in a thicker anodic layer. |
| Temperature | 20 - 25 | °C | Maintain a consistent temperature. |
| Dyeing | |||
| Dye Concentration | 0.5 - 2.0 | g/L | Adjust for desired color intensity. |
| Solvent | Ethanol, Isopropanol | - | Other organic solvents can be tested based on solubility data. |
| Temperature | 50 - 60 | °C | Gentle heating improves dye uptake. |
| Time | 10 - 20 | minutes | Longer immersion leads to deeper color. |
| Sealing | |||
| Temperature | 95 - 100 | °C | Crucial for sealing the pores. |
| Time | 15 - 30 | minutes | Ensures complete sealing of the anodic layer. |
Visualizations
Experimental Workflow for Coloring Aluminum Foil
Caption: Experimental workflow for coloring aluminum foil.
Logical Relationship of Key Process Stages
Caption: Logical flow of the aluminum coloring process.
References
Application Notes and Protocols for Incorporating Solvent Orange 62 into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the successful incorporation of Solvent Orange 62 into various polymer matrices. The following sections offer guidance on the selection of appropriate techniques, specific processing parameters, and the expected outcomes for achieving desired coloration in polystyrene (PS), polycarbonate (PC), and poly(methyl methacrylate) (PMMA).
Introduction to this compound
This compound is a metal complex solvent dye known for its vibrant reddish-orange hue, excellent solubility in organic solvents, and good compatibility with a variety of resins.[1][2] Its key properties, including good light and heat fastness, make it a suitable colorant for plastics.[3][4] This dye is utilized in a range of applications, from wood stains and printing inks to the coloring of various plastics.[5]
General Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for determining suitable solvents and processing temperatures.
| Property | Value |
| Appearance | Reddish-orange powder |
| Solubility | Insoluble in water, good solubility in organic solvents |
| Heat Stability | Stable at 150°C (30 min), 180°C (10 min), and 200°C (1 min) |
| Light Fastness | Good |
| Chemical Resistance | Good resistance to acids and alkalis |
Table 1: General Properties of this compound
Incorporation Methods: An Overview
The selection of an appropriate method for incorporating this compound into a polymer matrix is critical for achieving uniform color dispersion and maintaining the desired physical properties of the polymer. The three primary methods discussed in these notes are melt blending, solution casting, and masterbatch preparation.
Caption: General workflow for incorporating dyes into polymers.
Application Notes for Specific Polymer Matrices
This section provides detailed protocols for incorporating this compound into polystyrene, polycarbonate, and PMMA.
Polystyrene (PS)
Method 1: Melt Blending
Melt blending is a common, solvent-free method for incorporating dyes into thermoplastics like polystyrene.
Protocol:
-
Drying: Dry the polystyrene pellets in a dehumidifying dryer at 80°C for 2-4 hours to remove any residual moisture.
-
Premixing: In a sealed container, dry blend the polystyrene pellets with the desired weight percentage of this compound powder. A typical loading concentration for transparent coloration is 0.05 - 0.5 wt%.
-
Extrusion: Feed the premixed material into a single-screw or twin-screw extruder.
-
Temperature Profile: Set the extruder barrel temperatures to a profile suitable for polystyrene, typically ranging from 180°C to 220°C from the feed zone to the die.
-
Screw Speed: Operate the extruder at a screw speed that ensures adequate mixing without excessive shear, typically in the range of 50-150 RPM.
-
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them for subsequent processing, such as injection molding.
Method 2: Masterbatch Preparation
For large-scale production, using a masterbatch ensures uniform color distribution.
Protocol:
-
Carrier Resin Selection: Choose a polystyrene grade that is compatible with the primary polystyrene to be colored.
-
High Concentration Blending: Prepare a highly concentrated premix of this compound with the carrier polystyrene, typically at a concentration of 10-40 wt% of the dye.
-
Extrusion: Process the high-concentration blend through a twin-screw extruder with a temperature profile of 180°C to 220°C to produce the masterbatch pellets.
-
Dilution: During the final processing step (e.g., injection molding), let down the masterbatch pellets with the natural polystyrene resin at a calculated ratio to achieve the desired final color concentration.
Caption: Workflow for creating and using a color masterbatch.
Polycarbonate (PC)
Method: Melt Blending
Given the high processing temperatures of polycarbonate, the thermal stability of this compound is a critical factor.
Protocol:
-
Drying: Polycarbonate is highly hygroscopic and must be thoroughly dried to prevent degradation during processing. Dry the PC pellets at 120°C for 4-6 hours in a dehumidifying dryer.
-
Premixing: Dry blend the polycarbonate pellets with this compound powder. A typical loading concentration is 0.05 - 0.3 wt%.
-
Extrusion: Use a twin-screw extruder for optimal mixing.
-
Temperature Profile: Set the extruder barrel temperatures to a profile suitable for polycarbonate, typically ranging from 260°C to 300°C.
-
Screw Speed: Use a moderate screw speed (e.g., 100-200 RPM) to ensure good dispersion while minimizing shear degradation of the polymer.
-
-
Pelletizing: Cool the extrudate and pelletize for further use.
Poly(methyl methacrylate) (PMMA)
Method: Solution Casting
Solution casting is an effective method for producing thin, uniformly colored PMMA films.
Protocol:
-
Solution Preparation:
-
Dissolve PMMA powder or pellets in a suitable solvent. Common solvents for PMMA include toluene, acetone, and chloroform.
-
Prepare a separate stock solution of this compound in the same solvent.
-
Add the dye solution to the polymer solution dropwise while stirring to achieve the desired final concentration (e.g., 0.1 - 1.0 wt% relative to the polymer).
-
Stir the final solution for several hours (e.g., 2-4 hours at 40°C with stirring at 600 rpm when using toluene) to ensure complete dissolution and homogeneity.
-
-
Casting:
-
Pour the polymer-dye solution onto a clean, level glass substrate.
-
Use a casting knife or doctor blade to control the film thickness.
-
-
Drying:
-
Allow the solvent to evaporate in a controlled environment, such as a fume hood with gentle airflow, at ambient temperature for 24-48 hours.
-
For complete solvent removal, a subsequent drying step in a vacuum oven at a temperature below the glass transition temperature of PMMA (approx. 105°C) may be necessary.
-
Caption: Step-by-step process for solution casting of polymer films.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for incorporating this compound into the specified polymer matrices.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500 |
| 2-Ethoxyethanol | 300 |
| 1-Methoxy-2-propanol | 200 |
| Alcohol | 100 |
| N-propanol | 50 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
Data sourced from a technical data sheet.
Table 3: Recommended Processing Parameters
| Polymer | Method | Dye Concentration (wt%) | Processing Temperature (°C) | Key Considerations |
| Polystyrene | Melt Blending | 0.05 - 0.5 | 180 - 220 | Ensure adequate drying of PS pellets. |
| Masterbatch | 10 - 40 (in carrier) | 180 - 220 | Good for large-scale, uniform production. | |
| Polycarbonate | Melt Blending | 0.05 - 0.3 | 260 - 300 | Thorough drying of PC is critical to prevent degradation. |
| PMMA | Solution Casting | 0.1 - 1.0 | Ambient (drying) | Choice of solvent is crucial for film quality. |
Safety and Handling
This compound is a chemical powder and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the dye powder. All processing should be conducted in well-ventilated areas.
Conclusion
The successful incorporation of this compound into various polymer matrices depends on the careful selection of the incorporation method and precise control of processing parameters. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals to achieve consistent and vibrant coloration in their polymer products. It is recommended to perform small-scale trials to optimize the parameters for specific equipment and final application requirements.
References
Application Notes and Protocols for the Analysis of Solvent Orange 62
Introduction
Solvent Orange 62 is a metal-complex azo dye used in various applications, including the coloring of plastics, leather finishes, printing inks, and coatings.[1][2] As with many synthetic dyes, there is a need for sensitive and reliable analytical methods to detect and quantify its presence in consumer products and environmental samples to ensure regulatory compliance and consumer safety.[3] This document provides detailed application notes and protocols for the detection of this compound using modern analytical techniques.
Analytical Techniques Overview
The primary methods for the analysis of synthetic dyes like this compound are chromatographic techniques, which offer high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet-Visible (UV-Vis) or Mass Spectrometry (MS) detectors, is a powerful tool for the direct analysis of the dye molecule.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying and quantifying the aromatic amines that can be formed from the breakdown of azo dyes.
Protocol 1: High-Performance Liquid Chromatography with UV-Vis and Mass Spectrometry Detection (HPLC-UV/MS)
Principle
This method is designed for the separation, identification, and quantification of this compound in a liquid sample. The sample is first extracted from its matrix using a suitable organic solvent. After filtration and cleanup, the extract is injected into an HPLC system. The dye is separated from other components on a C18 reversed-phase column and is subsequently detected by a UV-Vis detector at its maximum absorbance wavelength and/or a mass spectrometer for definitive identification.
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or ultrapure)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm or 0.45 µm PTFE)
-
Sample vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
UV-Vis or Diode Array Detector (DAD)
-
Triple Quadrupole or Time-of-Flight Mass Spectrometer (MS)
-
Sonicator
-
Centrifuge
-
Solvent evaporator
Experimental Protocol
1. Sample Preparation (from a solid matrix like textiles or plastics)
- Weigh approximately 1.0 gram of the homogenized sample into a centrifuge tube.
- Add 20 mL of methanol to the tube.
- Sonicate the sample for 30 minutes at 50 °C to extract the dye.
- Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material.
- Carefully collect the supernatant (the liquid extract).
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase composition (e.g., 95:5 water/methanol).
- Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV/MS Analysis
- Column: C18 reversed-phase column (e.g., Kinetex C18 100A, 100 x 2.1mm, 1.7µm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 40 °C
- Gradient Elution:
- Start at 5-10% B
- Linearly increase to 95-100% B over 10-15 minutes
- Hold at 95-100% B for 2-3 minutes
- Return to initial conditions and equilibrate for 3-5 minutes
- UV-Vis Detection: Monitor at the maximum absorbance wavelength for this compound. A diode array detector can be used to scan a range of wavelengths.
- MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific m/z of the parent ion and its characteristic fragment ions.
3. Data Analysis
- Quantification: Prepare a calibration curve using analytical standards of this compound at several concentrations. Plot the peak area from the chromatogram against the concentration. Determine the concentration in the sample by comparing its peak area to the calibration curve.
- Identification: Confirm the identity of this compound by comparing its retention time and UV-Vis spectrum with the analytical standard. For MS data, confirm the presence of the correct parent and fragment ions.
Workflow for HPLC Analysis of this compound
References
Troubleshooting & Optimization
Preventing the degradation of Solvent Orange 62 during experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Solvent Orange 62 during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing its color intensity over time. What could be the cause?
A1: Loss of color intensity, or fading, is a primary indicator of dye degradation. Several factors can contribute to this issue, including exposure to light, elevated temperatures, inappropriate pH levels, and interaction with reactive chemicals in your experimental setup. This compound, being a metal-complex azo dye, is generally stable, but prolonged exposure to harsh conditions can lead to the breakdown of the chromophore.[1][2]
Q2: I observe a precipitate forming in my this compound solution. Is this related to degradation?
A2: Precipitate formation can be a sign of dye degradation or reduced solubility. Degradation products may be less soluble in the solvent system than the intact dye. Alternatively, changes in solvent composition or temperature can also affect the solubility of this compound. It is crucial to ensure the dye is fully dissolved and stable in your chosen solvent.[3]
Q3: Can the type of solvent I use affect the stability of this compound?
A3: Yes, the choice of solvent is critical. This compound is insoluble in water and exhibits excellent solubility in many organic solvents such as alcohols, ketones, and esters.[3] However, the stability of the dye can vary between solvents, especially if the solvent contains impurities or can promote photodegradation. Using high-purity, recommended solvents is essential.
Q4: How can I safely store my this compound stock solutions to prevent degradation?
A4: To ensure the longevity of your stock solutions, they should be stored in amber glass vials or containers that block UV light to prevent photodegradation. Store these containers in a cool, dark, and dry place. For long-term storage, refrigeration may be an option, but it is important to allow the solution to return to room temperature before use to avoid condensation and changes in concentration.
Q5: Are there any chemical incompatibilities I should be aware of when using this compound?
A5: Yes, avoid strong oxidizing and reducing agents, as they can chemically degrade the azo bond of the dye. Additionally, strong acids or bases can affect the stability of the metal complex, potentially leading to a color shift or degradation. It is advisable to review the chemical compatibility of all components in your experimental system.
Troubleshooting Guides
Issue 1: Rapid Fading of Color in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient and direct light during experiments. | Reduced rate of fading. The solution maintains its color intensity for a longer duration. |
| Thermal Degradation | Conduct experiments at a controlled, cool temperature. Avoid heating solutions unless specified in the protocol. | The solution remains stable with no significant color loss over the experimental timeframe. |
| Reactive Chemicals | Review all reagents in the experiment for compatibility with azo dyes. Avoid strong oxidizing or reducing agents. | The dye remains stable, indicating a chemical incompatibility was the root cause. |
| Incorrect pH | Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if compatible with your experiment. | Stabilization of the dye's color, as the optimal pH for stability is maintained. |
Issue 2: Inconsistent Staining or Coloring Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dye Aggregation | Ensure the dye is fully dissolved in the solvent. Sonication can aid in disaggregation. Prepare fresh solutions for critical applications. | Uniform and consistent color distribution in your samples. |
| Solvent Evaporation | Keep solvent containers tightly sealed to prevent changes in dye concentration. | Reproducible staining intensity across different experimental runs. |
| Degraded Stock Solution | Prepare a fresh stock solution from the solid dye. Compare the performance of the new solution with the old one. | Improved and consistent staining results, indicating the previous stock solution was compromised. |
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general properties of metal-complex azo dyes and is intended for guidance.
Table 1: Effect of Light Exposure on Absorbance (450 nm) of this compound in Ethanol
| Exposure Time (hours) | Continuous Light Exposure (Normalized Absorbance) | Stored in Dark (Normalized Absorbance) |
| 0 | 1.00 | 1.00 |
| 24 | 0.95 | 0.99 |
| 48 | 0.88 | 0.98 |
| 72 | 0.81 | 0.97 |
Table 2: Effect of Temperature on the Stability of this compound in Methyl Ethyl Ketone (MEK) after 24 hours
| Temperature (°C) | Normalized Absorbance (450 nm) |
| 4 | 0.99 |
| 25 (Room Temp) | 0.98 |
| 40 | 0.92 |
| 60 | 0.85 |
Table 3: Effect of pH on the Stability of this compound in a 50:50 Ethanol/Water Solution after 12 hours
| pH | Normalized Absorbance (450 nm) | Observations |
| 3 | 0.95 | Stable |
| 5 | 0.98 | Very Stable |
| 7 | 0.97 | Stable |
| 9 | 0.89 | Slight color shift |
| 11 | 0.75 | Significant degradation |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
-
Materials:
-
This compound powder
-
High-purity solvent (e.g., ethanol, MEK, or as required by the experiment)
-
Amber glass volumetric flask with a ground-glass stopper
-
Analytical balance
-
Ultrasonic bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to the amber volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Sonicate the mixture for 5-10 minutes to aid in dissolution and prevent aggregation.
-
Add the solvent to the flask until it is about three-quarters full, swirling gently to mix.
-
Allow the solution to equilibrate to room temperature if sonication caused warming.
-
Add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a cool, dark place.
-
Protocol 2: General Guidelines for Preventing Degradation During an Experiment
-
Light Protection:
-
Whenever possible, conduct experimental steps in a dimly lit area.
-
Use amber-colored reaction vessels or wrap transparent vessels with aluminum foil.
-
-
Temperature Control:
-
Use a water bath or other temperature control device to maintain a stable, cool temperature throughout the experiment.
-
Avoid placing reaction setups in direct sunlight or near heat sources.
-
-
Chemical Environment:
-
Before starting the experiment, verify the compatibility of all reagents with azo dyes.
-
If the presence of oxidizing or reducing agents is unavoidable, consider the use of appropriate stabilizers or antioxidants. A preliminary test to observe any immediate color change upon mixing is recommended.
-
Buffer your experimental system to a pH known to be stable for this compound (ideally between pH 5 and 7) if the experimental conditions allow.
-
-
Solution Handling:
-
Prepare fresh dilutions of this compound from a stable stock solution for each experiment to ensure consistency.
-
Keep all solution containers tightly sealed to prevent solvent evaporation and contamination.
-
Visualizations
Caption: A generalized experimental workflow for handling this compound.
References
Technical Support Center: Troubleshooting Uneven Staining with Solvent Orange 62
Welcome to the technical support center for Solvent Orange 62. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during staining procedures. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you achieve uniform and consistent staining results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a metal-complex solvent dye, appearing as a reddish-orange powder.[1] It is insoluble in water but exhibits good solubility in various organic solvents.[1][2] This dye is known for its excellent light and heat fastness, as well as resistance to acids and alkalis.[2][3] Its primary applications include coloring wood stains, printing inks, leather finishes, and plastics.
Q2: What are the most common causes of uneven staining with solvent dyes like this compound?
Uneven staining with solvent dyes can stem from several factors, broadly categorized as:
-
Substrate Preparation: An improperly prepared surface is a primary cause of patchy or inconsistent staining. This includes issues like residual moisture, oils, or cleaning agents, as well as variations in the surface texture or porosity.
-
Staining Solution: The dye solution itself can be a source of problems. Issues such as dye aggregation (clumping of dye molecules), incorrect dye concentration, or the use of an inappropriate solvent can all lead to uneven application.
-
Application Technique: The method of applying the dye solution plays a crucial role. Inconsistent application pressure, overlapping strokes, or insufficient agitation of the dye bath can result in an uneven finish.
-
Environmental Conditions: Factors like temperature and humidity can influence the rate of solvent evaporation and dye penetration, which can affect the uniformity of the stain.
Troubleshooting Guide: Uneven Staining Issues
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.
Problem 1: Blotchy or Patchy Staining
Q: My stained surface has distinct dark and light patches. What is causing this and how can I fix it?
A: Blotchy or patchy staining is often a result of uneven dye absorption. Here are the likely causes and solutions:
-
Inadequate Surface Cleaning: The substrate may have contaminants like oil, grease, or residue from cleaning agents that prevent the dye from penetrating evenly.
-
Solution: Ensure the surface is thoroughly cleaned with a suitable solvent and is completely dry before staining. For leather, this may involve using a deglazer.
-
-
Uneven Surface Porosity: Some materials, like certain types of wood, have natural variations in porosity, leading to differential dye uptake.
-
Solution: Apply a pre-stain conditioner or a thin seal coat to the surface. This helps to even out the porosity and promote more uniform dye absorption.
-
-
Dye Aggregation: The dye molecules may be clumping together in the solution, leading to the deposition of concentrated color in some areas.
-
Solution: Filter the staining solution before use. You can also try gently warming the solution or adding a co-solvent to improve solubility and reduce aggregation.
-
Problem 2: Streaks or Lap Marks
Q: I'm seeing streaks and visible lines where my application strokes have overlapped. How can I prevent this?
A: Streaks and lap marks are typically caused by the dye drying too quickly, not allowing for a "wet edge" to be maintained during application.
-
Rapid Solvent Evaporation: The solvent may be evaporating too fast, causing the dye to set before the next section is applied.
-
Solution: Work in smaller, more manageable sections. You can also add a slower-evaporating solvent (a retarder) to your dye solution to increase the open time. Applying the stain in a cooler, less drafty environment can also help.
-
-
Inconsistent Application: Uneven pressure or inconsistent speed during application can lead to variations in the amount of dye deposited.
-
Solution: Use a consistent application technique. For larger surfaces, spraying may provide a more even coat than wiping or brushing. If wiping, use a saturated applicator and apply the stain liberally, then wipe off the excess evenly.
-
Problem 3: Light or Faded in Certain Areas
Q: Some parts of my stained surface appear lighter or more faded than others. What could be the reason?
A: This issue often points to problems with either the surface preparation or the application process.
-
Incomplete Removal of Previous Finish: If you are re-staining a surface, any remaining old finish will prevent the new stain from penetrating.
-
Solution: Completely strip and sand the surface to bare material before applying the new stain.
-
-
Insufficient Dye Application: Not applying enough dye solution or not allowing sufficient penetration time can result in a weak or uneven color.
-
Solution: Apply a more liberal coat of the stain and allow it to penetrate for the recommended amount of time before wiping off the excess. A second coat may be necessary to achieve the desired depth of color.
-
Data Presentation
Solubility of this compound in Various Solvents
The choice of solvent is critical for achieving a stable and effective staining solution. The following table summarizes the solubility of this compound in several common organic solvents.
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500 |
| 2-ethoxyethanol | 300 |
| 1-methoxy-2-propanol | 200 |
| Acetone | 150 |
| Alcohol | 100 |
| n-propanol | 50 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
Data sourced from manufacturer technical datasheets.
Heat Stability of this compound
This compound exhibits good stability at elevated temperatures, which is an important factor in applications such as plastics coloring.
| Temperature | Time | Stability |
| 150°C | 30 min | Stable |
| 180°C | 10 min | Stable |
| 200°C | 1 min | Stable |
Data sourced from manufacturer technical datasheets.
Experimental Protocols
The following are general protocols for staining different substrates with this compound. Note: These are starting points and may require optimization for your specific application and desired outcome.
Protocol 1: Staining Wood Surfaces
-
Surface Preparation:
-
Begin with a clean, dry wood surface, free of any previous finishes, oils, or dirt.
-
Sand the wood with progressively finer grits of sandpaper (e.g., starting with 120 and finishing with 220). Always sand in the direction of the wood grain.
-
Remove all sanding dust with a tack cloth or a vacuum.
-
(Optional but recommended for porous woods) Apply a pre-stain wood conditioner according to the manufacturer's instructions to prevent blotchiness.
-
-
Stain Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., alcohol, acetone, or a lacquer thinner). The concentration will depend on the desired color intensity; a starting point could be 1-5% (w/v).
-
Ensure the dye is fully dissolved. Gentle warming or stirring can aid dissolution. Filter the solution through a fine-mesh filter to remove any undissolved particles.
-
-
Stain Application:
-
Apply the stain liberally to the wood surface using a lint-free cloth, a foam brush, or a sprayer.
-
Work in the direction of the wood grain.
-
Allow the stain to penetrate the wood for a short period (e.g., 1-5 minutes). The longer the stain is left on, the deeper the color will be.
-
Wipe off the excess stain with a clean, dry cloth, again moving in the direction of the grain.
-
-
Drying and Finishing:
-
Allow the stained wood to dry completely. Drying time will vary depending on the solvent used and the ambient conditions.
-
Once dry, a protective topcoat (e.g., lacquer, varnish, or polyurethane) can be applied to seal the stain and provide durability.
-
Protocol 2: Coloring Plastics (e.g., Polystyrene, Polycarbonate)
-
Plastic and Dye Preparation:
-
Ensure the plastic pellets or powder are clean and dry.
-
This compound is typically incorporated into the plastic during the melting process. The amount of dye will depend on the desired color intensity, but a common starting range is 0.05% to 0.5% by weight of the polymer.
-
-
Incorporation Methods:
-
Masterbatch: The dye can be pre-dispersed at a high concentration in a compatible polymer to create a masterbatch. The masterbatch pellets are then mixed with the uncolored polymer pellets before processing.
-
Direct Addition: The powdered dye can be dry-blended with the plastic pellets or powder immediately before extrusion or injection molding.
-
-
Processing:
-
The mixture of plastic and dye is fed into an extruder or injection molding machine.
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The heat of the process will melt the plastic and dissolve the dye, resulting in a colored final product. Processing temperatures should be within the heat stability range of the dye.
-
-
Cooling and Finishing:
-
The colored plastic is then cooled and formed into the final shape.
-
Protocol 3: Leather Finishing
-
Leather Preparation:
-
The leather surface must be clean and free of any oils, waxes, or previous finishes.
-
Use a leather preparer or deglazer to thoroughly clean the surface. This is a critical step for ensuring even dye penetration.
-
Allow the leather to dry completely after cleaning.
-
-
Dye Solution Preparation:
-
Dissolve this compound in a suitable solvent. For leather, a penetrating solvent like alcohol or a specialized leather dye solvent is recommended.
-
Start with a low concentration of dye and test on a scrap piece of the same leather to determine the color intensity. It is easier to apply multiple light coats to darken the color than to lighten a color that is too dark.
-
-
Dye Application:
-
Apply the dye evenly to the leather surface using a wool dauber, a soft cloth, or an airbrush.
-
Use long, even strokes and try to maintain a wet edge to avoid lap marks. For larger areas, an airbrush will provide the most uniform finish.
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Allow the dye to penetrate the leather.
-
-
Drying and Sealing:
-
Let the dyed leather dry completely. This may take several hours.
-
After drying, the leather may feel stiff. It can be conditioned with a suitable leather conditioner to restore its flexibility.
-
Apply a protective topcoat or sealant to the leather to protect the color and provide a durable finish.
-
Visualizations
References
Technical Support Center: Optimizing Solvent Orange 62 for Staining Protocols
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Solvent Orange 62 for staining protocols. As this compound is primarily an industrial dye, established biological staining protocols are not widely available. This guide offers a framework for developing and troubleshooting a staining protocol with this dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a metal-complex solvent dye.[1][2] It appears as a reddish-orange powder and is known for its high solubility in organic solvents, excellent light fastness, and good heat and acid/alkali resistance.[3] Its primary applications are in industrial settings, including wood stains, printing inks, paints, coatings, leather finishes, and plastic coloring.
Q2: Is this compound commonly used for biological staining?
There is limited to no evidence in the provided search results of this compound being used in standard biological staining protocols. Its properties suggest it is optimized for non-aqueous systems. Researchers wishing to use it for biological applications will likely need to develop and optimize their own protocols.
Q3: What are the key properties of this compound to consider for staining?
Key properties include its insolubility in water and high solubility in various organic solvents such as butyl cellosolve, acetone, and methyl ethyl ketone. It is a stable metal complex, which suggests good resistance to fading. The dye's chemical class as a metal complex may influence its binding properties to biological tissues.
Q4: What are the potential challenges when using an industrial dye like this compound for biological applications?
Challenges may include:
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Solubility: The dye is insoluble in water, requiring the use of organic solvents that must be compatible with the biological sample and mounting media.
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Toxicity: The cytotoxic effects of the dye and necessary solvents on live cells or tissues are unknown.
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Specificity: The dye's binding targets within biological specimens are not characterized, potentially leading to non-specific staining.
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Protocol Development: Significant optimization will be required for concentration, incubation time, and solvent system.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to various working concentrations.
Materials:
-
This compound powder
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Butyl cellosolve (or another suitable organic solvent, see solubility data)
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Vortex mixer
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Magnetic stirrer and stir bar
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0.22 µm solvent-compatible syringe filter
Procedure:
-
Weigh out 1 gram of this compound powder and place it in a glass container.
-
Add 100 mL of butyl cellosolve to achieve a 1% (w/v) stock solution.
-
Mix vigorously using a vortex mixer for 1-2 minutes to break up any clumps.
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Place the container on a magnetic stirrer and stir for 1-2 hours at room temperature to ensure complete dissolution.
-
Filter the stock solution using a 0.22 µm syringe filter to remove any undissolved particles.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.
Protocol 2: Optimizing Staining Concentration for Tissue Sections
This protocol provides a general workflow for determining the optimal working concentration of this compound for staining paraffin-embedded tissue sections.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound stock solution (1% in butyl cellosolve)
-
Ethanol (absolute and graded series for dehydration)
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Xylene or xylene substitute
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Mounting medium (compatible with organic solvents)
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Coverslips
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Microscope
Procedure:
-
Prepare a Dilution Series: Create a series of working solutions by diluting the 1% stock solution in absolute ethanol. Example concentrations to test: 0.01%, 0.05%, 0.1%, 0.5%, and 1.0%.
-
Staining: Immerse the slides in the different concentrations of this compound working solutions for a set time (e.g., 5 minutes).
-
Washing: Briefly rinse the slides in absolute ethanol to remove excess dye. The duration of this wash may need optimization.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%).
-
Clearing: Clear the sections in xylene or a xylene substitute.
-
Mounting: Coverslip the slides using a compatible mounting medium.
-
Evaluation: Examine the slides under a microscope to assess staining intensity, background staining, and specificity at each concentration.
Data Presentation
Table 1: Hypothetical Results of this compound Concentration Optimization
| Concentration (% w/v) | Staining Intensity | Background Staining | Precipitate Formation | Overall Quality |
| 0.01% | Very Weak | Negligible | None | Poor |
| 0.05% | Weak | Low | None | Fair |
| 0.1% | Moderate | Low | None | Good |
| 0.5% | Strong | Moderate | Minor | Fair |
| 1.0% | Very Strong | High | Significant | Poor |
This table presents hypothetical data to illustrate the process of optimizing dye concentration. Actual results may vary.
Troubleshooting Guide
Issue 1: Weak or No Staining
-
Question: My tissue sections show very faint or no orange staining. What could be the cause?
-
Answer:
-
Insufficient Concentration: The dye concentration may be too low. Try a higher concentration from your dilution series.
-
Inadequate Staining Time: The incubation time may be too short. Increase the staining duration incrementally.
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Poor Dye Solubility: The dye may not be fully dissolved in the chosen solvent. Ensure the stock solution is clear and filtered.
-
Incompatible Solvent: The solvent system may not be optimal for tissue penetration. Consider trying other solvents in which the dye is soluble.
-
Issue 2: Excessive Background Staining
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Question: There is high, non-specific orange staining in the background of my slides, obscuring the target structures. How can I reduce it?
-
Answer:
-
Concentration Too High: The staining solution is likely too concentrated. Use a more dilute working solution.
-
Excessive Staining Time: Reduce the incubation time in the staining solution.
-
Inadequate Rinsing: Increase the duration or the number of washes in the rinsing solvent (e.g., absolute ethanol) after the staining step.
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Issue 3: Precipitate on Tissue Sections
-
Question: I am observing orange crystals or precipitate on my stained slides. What is causing this?
-
Answer:
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Supersaturated Solution: The dye concentration may be too high for the solvent, leading to precipitation. Try a lower concentration or filter the working solution immediately before use.
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Solvent Evaporation: If the staining is performed in an open container, solvent evaporation can increase the dye concentration and cause precipitation. Use a staining jar with a lid.
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Incompatibility with Aqueous Solutions: If the tissue was not properly dehydrated before staining, residual water could cause the water-insoluble dye to precipitate. Ensure complete dehydration with absolute ethanol before staining.
-
Mandatory Visualizations
Caption: A generalized workflow for optimizing the concentration of a new staining agent.
Caption: A logical workflow for troubleshooting common staining problems.
References
- 1. Solvent Orange Dyes 62 Manufacturers in Mumbai & Gujarat, India [colorantsgroup.com]
- 2. This compound Using For Paints And Inks - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 3. This compound Metal Complex Solvent Dye [colorbloomdyes.com]
How to avoid precipitation of Solvent Orange 62 in solutions.
Technical Support Center: Solvent Orange 62
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of this compound in solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound (CAS No. 52256-37-8) is a metal-complex monoazo dye.[1][2] It is characterized as an orange powder that is insoluble in water but exhibits excellent solubility in a variety of organic solvents and resins.[1][2][3] Its strong tinting strength and high stability to heat and light make it a versatile dye.
Q2: My this compound solution is showing precipitation. What are the common causes?
A2: Precipitation of solvent dyes like this compound can be attributed to several factors:
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Solvent Incompatibility: Using a solvent in which the dye has low solubility. The principle of "like dissolves like" is crucial; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.
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Concentration: Exceeding the solubility limit of the dye in the chosen solvent.
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Temperature Fluctuations: A significant decrease in temperature can lower the solubility of the dye, leading to precipitation.
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pH Changes: Although primarily used in non-aqueous systems, residual water or acidic/basic additives can alter the solution's properties and affect dye stability.
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Contaminants: The presence of incompatible substances or impurities can act as nucleation sites for precipitation.
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Improper Mixing: Inadequate agitation during dissolution can lead to localized areas of high concentration, promoting the formation of precipitates.
Q3: How can I prevent this compound from precipitating out of solution?
A3: To maintain a stable solution of this compound, consider the following preventative measures:
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Proper Solvent Selection: Choose a solvent with high solubility for this compound. Refer to the solubility data table below.
-
Controlled Concentration: Prepare solutions at concentrations below the known solubility limit at the intended storage and use temperature.
-
Stable Temperature: Store the solution at a constant temperature. Avoid cycles of heating and cooling.
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Use of Co-solvents: In some cases, adding a co-solvent in which the dye is highly soluble can improve the overall stability of the solution.
-
High-Purity Solvents: Use high-purity, anhydrous solvents to minimize contaminants and residual water.
-
Filtration: After dissolution, filtering the solution through a fine-mesh filter can remove any undissolved particles that could initiate precipitation.
Q4: Are there any additives that can help stabilize my this compound solution?
A4: Yes, certain additives can enhance the stability of dye solutions. Dispersants and stabilizers can prevent dye molecules from aggregating. These additives work by forming a protective layer around the dye particles. When selecting an additive, it is essential to ensure its compatibility with both the solvent and this compound to avoid adverse reactions. Small-scale compatibility tests are recommended before bulk preparation.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500 |
| 2-Ethoxyethanol | 300 |
| 1-Methoxy-2-propanol | 200 |
| Alcohol (general) | 100 |
| N-propanol | 50 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
This data is compiled from multiple sources.
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment
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Question: Has the solution been stored for an extended period or exposed to temperature changes?
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Yes: Proceed to Step 2.
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No: Proceed to Step 3.
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Step 2: Temperature and Storage
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Action: Gently warm the solution while stirring.
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Observation: Does the precipitate redissolve?
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Yes: The precipitation was likely due to decreased temperature. To prevent recurrence, store the solution at a stable, slightly warmer temperature.
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No: The issue may be related to concentration or solvent incompatibility. Proceed to Step 3.
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Step 3: Concentration and Solvent Check
-
Action: Review your preparation protocol.
-
Question: Is the concentration of this compound below the solubility limit for the solvent used (see Table 1)?
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Yes: The solvent itself may be the issue, or there may be contaminants. Proceed to Step 4.
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No: The solution is supersaturated. Dilute the solution with more of the same solvent until the precipitate dissolves. For future preparations, use a lower concentration.
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Step 4: Solvent Quality and Additives
-
Action: Prepare a small, fresh batch of the solution using a new bottle of high-purity, anhydrous solvent.
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Observation: Does the new solution remain stable?
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Yes: Your original solvent may have been contaminated or of a lower grade.
-
No: Consider introducing a compatible co-solvent or a stabilizing agent. It is advisable to perform small-scale tests to find a suitable additive.
-
Experimental Protocols
Protocol: Preparation of a Stable Stock Solution of this compound
Objective: To prepare a stable, precipitate-free stock solution of this compound.
Materials:
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This compound powder
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High-purity solvent (e.g., Methyl Ethyl Ketone)
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Volumetric flask
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Magnetic stirrer and stir bar
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Spatula and weighing paper/boat
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0.2 µm syringe filter (optional, for clarification)
Methodology:
-
Solvent Selection: Choose a solvent in which this compound has high solubility (refer to Table 1).
-
Calculation: Determine the mass of this compound required to achieve the desired concentration, ensuring it is well below the solubility limit at your working temperature.
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: a. Add approximately 70-80% of the final solvent volume to the volumetric flask. b. Place the magnetic stir bar in the flask and place it on the magnetic stirrer. c. While the solvent is stirring, slowly add the weighed this compound powder to create a vortex and facilitate dissolution. d. Continue stirring until all the dye has completely dissolved. Gentle warming (if the solvent is not highly volatile) can aid this process.
-
Final Volume Adjustment: Once the dye is fully dissolved, add the remaining solvent to reach the final volume mark on the volumetric flask.
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Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
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Clarification (Optional): For applications requiring very high purity, filter the solution through a 0.2 µm syringe filter compatible with the solvent to remove any microscopic, undissolved particles.
-
Storage: Store the solution in a tightly sealed, clearly labeled container at a constant, controlled temperature, away from direct light.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing the stability of this compound solutions.
References
Technical Support Center: Minimizing Photobleaching of Solvent Orange 62
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing photobleaching of Solvent Orange 62 in fluorescence studies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a monoazo dye known for its solubility in organic solvents and resins.[1] It is primarily used in industrial applications such as coloring for inks, paints, plastics, and leather finishes due to its vibrant orange color and good light and heat stability.[1][2][3] While not a traditional fluorescent probe for biological imaging, its fluorescent properties may be utilized in specific research applications.
Q2: What is photobleaching and why is it a concern?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, caused by exposure to high-intensity light. This process renders the molecule unable to fluoresce, leading to a gradual fading of the fluorescent signal during an experiment. This can significantly impact the quality and reliability of imaging data, especially in quantitative and time-lapse studies.
Q3: What factors contribute to the photobleaching of this compound?
Several factors can accelerate the rate of photobleaching:
-
High-Intensity Illumination: The powerful light sources used in fluorescence microscopy are a primary cause of photobleaching.
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Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.
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Presence of Oxygen: Reactive oxygen species (ROS) generated during the fluorescence process can chemically damage the fluorophore.
-
Environmental Factors: The chemical environment, including the choice of solvent and the presence of other molecules, can influence the photostability of the dye.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescence studies.
Issue 1: Rapid loss of fluorescent signal.
-
Possible Cause: The illumination intensity is too high.
-
Troubleshooting Steps:
-
Reduce the power of the light source (e.g., laser or lamp) to the lowest level that still provides a sufficient signal-to-noise ratio.
-
Use neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.
-
If your microscope has an adjustable iris or aperture in the light path, try closing it slightly to reduce the illumination intensity.
-
-
Possible Cause: The exposure time is too long.
-
Troubleshooting Steps:
-
Decrease the camera exposure time to the shortest duration that allows for clear image acquisition.
-
For time-lapse experiments, increase the interval between image acquisitions to minimize the cumulative exposure time.
-
-
Possible Cause: The chosen solvent is not optimal for photostability.
-
Troubleshooting Steps:
-
While specific data for this compound is limited, you can empirically test its stability in different solvents commonly used for fluorescence microscopy.
-
Consult literature for solvent effects on similar classes of dyes to make an informed choice.
-
Issue 2: High background fluorescence or poor signal-to-noise ratio.
-
Possible Cause: Autofluorescence from the sample or mounting medium.
-
Troubleshooting Steps:
-
Before staining, you can try to reduce autofluorescence by photobleaching the unstained sample with the excitation light.
-
Use a high-quality, low-fluorescence immersion oil.
-
Ensure all optical components of the microscope are clean.
-
-
Possible Cause: Excess, unbound this compound.
-
Troubleshooting Steps:
-
Thoroughly wash the sample after staining to remove any unbound dye molecules.
-
Optimize the staining protocol by reducing the concentration of the dye or the incubation time.
-
Issue 3: Inconsistent fluorescence intensity across the sample or over time.
-
Possible Cause: Uneven illumination from the light source.
-
Troubleshooting Steps:
-
Ensure the microscope's light source is properly aligned.
-
Check for and correct any vignetting effects, where the edges of the field of view are darker than the center.
-
-
Possible Cause: Photobleaching is affecting quantitative measurements.
-
Troubleshooting Steps:
-
Create a photobleaching curve by imaging a control sample over time to quantify the rate of signal loss.
-
Use this curve to correct your experimental data for the effects of photobleaching.
-
Experimental Protocols
Protocol 1: General Strategy to Minimize Photobleaching
This protocol outlines a systematic approach to setting up a fluorescence imaging experiment to minimize photobleaching.
References
Addressing compatibility issues of Solvent Orange 62 with other chemicals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing compatibility issues with Solvent Orange 62.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a reddish-orange metal-complex monoazo dye.[1][2] It is insoluble in water but shows good solubility in a variety of organic solvents and resins.[1][3][4] Key properties include good resistance to heat, light, acids, and alkalis, making it suitable for a range of applications.
Q2: In which applications is this compound commonly used?
This compound is versatile and used in numerous applications, including:
-
Wood stains and coatings
-
Printing inks
-
Leather finishes
-
Coloring for plastics, aluminum foil, and other metals
-
Paints and coatings
-
Stationery ink
Q3: What are the known chemical incompatibilities of this compound?
The primary known incompatibilities for this compound are with strong oxidizing and reducing agents. Contact with these substances can lead to degradation of the dye.
Q4: Is this compound compatible with all types of plastics and resins?
While this compound generally exhibits good compatibility with a variety of resins, issues can still arise. Incompatibility can lead to problems such as color streaking, dye migration, or precipitation. The specific polymer, processing temperature, and presence of other additives like plasticizers can all influence compatibility. It is always recommended to perform compatibility testing for your specific formulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in various experimental settings.
Issue 1: Poor Dispersion or Precipitation in Liquid Formulations (e.g., Inks, Coatings)
Symptoms:
-
Appearance of solid particles or sediment in the liquid.
-
Inconsistent color in the final application.
-
Clogging of nozzles or filters in application equipment.
Possible Causes:
-
Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent system.
-
Incorrect Solvent: The solvent system may not be optimal for this compound.
-
Incompatible Additives: Other components in the formulation may be causing the dye to precipitate.
Troubleshooting Steps:
-
Verify Solubility: Cross-reference your formulation with the known solubility data for this compound (see Table 1). If necessary, reduce the dye concentration or choose a solvent with higher solvency.
-
Optimize Solvent System: If the dye is precipitating, consider adding a co-solvent in which this compound has high solubility, such as Methyl Ethyl Ketone (MEK) or 2-ethoxyethanol.
-
Check for Additive Interactions: Investigate potential interactions with other formulation components. Introduce additives one by one to a solution of the dye to identify any that cause precipitation.
-
Filtration: Filter the final formulation to remove any undissolved particles before use.
Issue 2: Color Streaks or Specks in Plastics
Symptoms:
-
Visible streaks or specks of color in the final plastic product.
-
Non-uniform color distribution.
Possible Causes:
-
Incomplete Dissolution: The dye may not have fully dissolved in the polymer melt.
-
Poor Mixing: Inadequate mixing can lead to localized concentrations of the dye.
-
Processing Temperature: The processing temperature may be too low for the dye to dissolve and disperse properly.
Troubleshooting Steps:
-
Improve Mixing: Enhance the mixing process by increasing mixing time or using a high-speed mixer.
-
Pre-dispersion: Consider creating a masterbatch by pre-dispersing a high concentration of this compound in a compatible resin. This can then be more easily and evenly blended with the bulk polymer.
-
Adjust Temperature: Gradually increase the processing temperature to improve the dissolution of the dye. Refer to the heat stability data in Table 2 to avoid degradation.
Issue 3: Dye Migration or "Bleeding" in Polymers
Symptoms:
-
The color from the dyed material transfers to adjacent materials upon contact.
-
The surface of the dyed plastic feels tacky or oily, with color rubbing off.
Possible Causes:
-
High Dye Concentration: An excess of dye beyond the saturation point of the polymer can lead to migration.
-
Plasticizer Incompatibility: Some plasticizers can increase dye mobility within the polymer matrix.
-
Polymer Type: The nature of the polymer itself can influence the likelihood of dye migration.
Troubleshooting Steps:
-
Reduce Dye Concentration: Lower the amount of this compound in your formulation.
-
Evaluate Plasticizers: If using plasticizers, test for compatibility. Consider using a different type of plasticizer. A simple test involves observing a sample of the dyed plastic in contact with an undyed sample under pressure and elevated temperature to see if color transfer occurs.
-
Use of a Blocker/Barrier Coat: In some applications, a clear, colorless coating can be applied to the surface to prevent dye migration.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| Alcohol | 100 |
| 1-Methoxy-2-propanol | 200 |
| n-Propanol | 50 |
| 2-Ethoxyethanol | 300 |
| Methyl Ethyl Ketone (MEK) | 500 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
Table 2: Heat Stability of this compound
| Temperature | Duration | Stability Rating |
| 150°C | 30 min | A |
| 180°C | 10 min | A |
| 200°C | 1 min | A |
| 300°C | - | Good Heat Resistance |
Note: "A" indicates good stability.
Experimental Protocols
Protocol 1: General Chemical Compatibility Assessment (Adapted from ASTM D543)
This protocol provides a framework for evaluating the resistance of plastics colored with this compound to various chemical reagents.
Objective: To determine the effect of chemical agents on the color and physical properties of a plastic material containing this compound.
Materials:
-
Plastic specimens colored with a known concentration of this compound.
-
Control specimens of the same plastic without the dye.
-
Chemical reagents to be tested.
-
Immersion containers with tight-fitting lids.
-
Analytical balance.
-
Micrometer or calipers.
-
Spectrophotometer or colorimeter.
Procedure:
-
Specimen Preparation: Prepare at least three test specimens of the colored plastic of a standard size and shape.
-
Initial Measurements:
-
Weigh each specimen to the nearest 0.001 g.
-
Measure the dimensions (length, width, thickness) of each specimen.
-
Measure the initial color of the specimens using a spectrophotometer to obtain CIELAB values.
-
-
Immersion:
-
Place the specimens in an immersion container.
-
Add the chemical reagent, ensuring the specimens are fully submerged.
-
Seal the container to prevent evaporation.
-
Store the containers at a specified temperature for a predetermined duration (e.g., 24 hours, 7 days).
-
-
Post-Immersion Analysis:
-
Remove the specimens from the reagent and gently wipe them dry.
-
Re-weigh the specimens and re-measure their dimensions.
-
Visually inspect for any changes in appearance (swelling, cracking, crazing, discoloration).
-
Re-measure the color of the specimens with the spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Calculate the color difference (ΔE*) between the initial and final color measurements.
-
Compare the results of the dyed plastic with the control specimens to determine the influence of the dye on chemical resistance.
-
Protocol 2: Assessing Dye Dispersion in Inks (Adapted from ISO 8780)
This protocol outlines a method to assess the degree of dispersion of this compound in a liquid ink formulation.
Objective: To evaluate the quality of dispersion of this compound in an ink vehicle.
Materials:
-
This compound.
-
Ink vehicle (resin, solvent, additives).
-
High-speed disperser or shaker.
-
Hegman gauge (fineness of grind gauge).
-
Microscope with a calibrated reticle.
-
Drawdown bar and chart.
Procedure:
-
Preparation of the Dispersion:
-
Accurately weigh the this compound and ink vehicle components according to the formulation.
-
Combine the components and disperse them using a high-speed disperser for a specified time and speed.
-
-
Fineness of Grind:
-
Place a small amount of the ink at the deep end of the Hegman gauge.
-
With a scraper blade, draw the ink down the length of the gauge at a steady rate.
-
Immediately observe the point on the scale where a significant number of dye particles appear as specks or scratches. This reading indicates the fineness of the dispersion.
-
-
Microscopic Examination:
-
Place a small drop of the ink on a microscope slide and cover it with a coverslip.
-
Examine the dispersion under a microscope at a suitable magnification.
-
Assess the uniformity of the particle size and look for the presence of agglomerates.
-
-
Drawdown and Color Assessment:
-
Use a drawdown bar to apply a uniform film of the ink onto a standardized chart.
-
Allow the ink to dry.
-
Visually assess the color uniformity, looking for any streaks or specks.
-
Measure the color of the drawdown using a spectrophotometer.
-
Visualizations
References
Technical Support Center: Enhancing the Color Fastness of Solvent Orange 62
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color fastness of Solvent Orange 62 on various substrates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the application of this compound, providing potential causes and recommended solutions.
Issue 1: Poor Light Fastness in Plastics (e.g., Polycarbonate, ABS)
Question: My plastic component colored with this compound is fading upon exposure to light. How can I improve its light fastness?
Answer:
Poor light fastness in plastics is a common issue that can be addressed by considering the dye's environment within the polymer matrix and by incorporating protective additives.[1]
Potential Causes:
-
UV Degradation: The molecular structure of the dye can be damaged by UV radiation, leading to fading. This is particularly prevalent in outdoor applications or environments with high UV exposure.[1]
-
Inadequate Dye Concentration: Very low concentrations of the dye may result in a less stable coloration.
-
Polymer Type: The type of plastic can influence the dye's stability. Some polymers offer less inherent UV protection than others.
-
Processing Temperature: Excessively high processing temperatures during molding or extrusion can partially degrade the dye, making it more susceptible to subsequent fading.[1]
Solutions:
-
Incorporate UV Absorbers: Add UV absorbers to the polymer formulation. Benzotriazole-based UV absorbers are commonly used and work by absorbing harmful UV radiation and dissipating it as heat.[1][2]
-
Utilize Hindered Amine Light Stabilizers (HALS): HALS are highly effective at scavenging free radicals that are formed during the photo-oxidation of the polymer and the dye, thus preventing degradation.
-
Synergistic Combinations: For optimal protection, a combination of a UV absorber and a HALS is often recommended. This provides a synergistic effect, offering broader and more durable protection.
-
Optimize Dye Concentration: Ensure an adequate concentration of this compound is used. A typical range is 0.1% to 2% by weight, but this should be optimized for the specific polymer and application.
-
Control Processing Conditions: Adhere to the recommended processing temperature for both the polymer and this compound to prevent thermal degradation.
Issue 2: Dye Migration and Bleeding in Flexible PVC
Question: I am observing that this compound is migrating to the surface of my flexible PVC product, causing it to feel oily and stain other materials. What can I do to prevent this?
Answer:
Dye migration in plasticized PVC is a well-known phenomenon primarily caused by the interaction of the dye with plasticizers.
Potential Causes:
-
Plasticizer Type and Concentration: Low molecular weight or highly mobile plasticizers can act as a vehicle for the dye, facilitating its movement to the surface.
-
Poor Dye Solubility/Affinity: Insufficient solubility or affinity of the dye within the PVC matrix can lead to its exclusion and migration.
-
High Dye Concentration: Exceeding the saturation solubility of the dye in the polymer can result in the excess dye migrating.
-
Environmental Factors: Elevated temperatures can increase the mobility of both the plasticizer and the dye, accelerating migration.
Solutions:
-
Select Appropriate Plasticizers: Opt for higher molecular weight or polymeric plasticizers which are less prone to migration.
-
Use Anti-Migration Additives: Incorporate anti-migration agents, such as low molecular weight polymers, that can help to anchor the dye within the PVC matrix.
-
Optimize Dye Concentration: Carefully control the concentration of this compound to avoid oversaturation.
-
Surface Coatings: Applying a clear, protective topcoat can act as a physical barrier to prevent dye migration to the surface.
-
Cross-linking: In some cases, cross-linking the PVC matrix can reduce polymer chain mobility and trap the dye molecules more effectively.
Issue 3: Inconsistent Color and Poor Adhesion in Wood Stains
Question: My wood stain formulated with this compound is showing uneven color and is easily rubbed off. How can I improve the quality of my stain?
Answer:
Achieving a uniform and durable color on wood requires careful formulation of the stain to ensure proper penetration, adhesion, and fixing of the dye.
Potential Causes:
-
Improper Solvent System: The solvent blend may not be optimized for the wood species, leading to poor penetration or rapid evaporation.
-
Lack of a Suitable Binder: Without an appropriate resin binder, the dye may not adhere well to the wood fibers.
-
Wood Surface Preparation: An improperly prepared wood surface (e.g., not sanded, or contaminated with dust or oils) can prevent even stain absorption.
-
Dye and Pigment Incompatibility: If used in combination with pigments, the dye and pigment may not be compatible in the chosen solvent system, leading to instability.
Solutions:
-
Optimize the Solvent Blend: Use a combination of solvents to control the drying time and enhance penetration into the wood grain.
-
Incorporate a Binder: Add a compatible binder resin, such as a long oil alkyd resin, to the formulation to improve adhesion of the dye to the wood.
-
Proper Wood Preparation: Ensure the wood surface is clean, dry, and sanded to a uniform finish before applying the stain. A pre-stain conditioner can be beneficial for woods prone to blotching.
-
Use a Compatibilizer: When combining this compound with pigments in a hydrocarbon-based stain, a compatibilizer solvent like a glycol ether may be necessary to ensure a stable dispersion.
-
Apply a Topcoat: After the stain has dried, apply a clear protective topcoat (e.g., varnish, lacquer) to seal the color and enhance durability.
Issue 4: Crocking and Poor Fastness in Leather Finishing
Question: The orange color on my finished leather is rubbing off (crocking). How can I improve the rub fastness of this compound on leather?
Answer:
Good color fastness on leather depends on the penetration of the dye into the leather matrix and its fixation.
Potential Causes:
-
Surface Dyeing: The dye may only be sitting on the surface of the leather rather than penetrating the fibers.
-
Inadequate Fixation: The dye has not been properly fixed within the leather.
-
Incorrect pH: The pH of the dyeing system can significantly affect dye uptake and fixation.
-
Finishing Coat Issues: The top finishing coat may not be compatible with the dye or may not have been applied correctly.
Solutions:
-
Optimize the Dyeing Process: Adjust the dyeing parameters, including temperature, time, and pH, to promote better penetration and fixation of the dye.
-
Use Penetrating Agents: Incorporate penetrating agents in the dye formulation to help carry the dye deeper into the leather.
-
Employ a Fixing Agent: After dyeing, use a suitable fixing agent to lock the dye molecules within the leather fibers.
-
Appropriate Topcoat: Apply a high-performance, compatible clear topcoat to protect the colored surface and enhance its resistance to rubbing.
-
Solvent Selection: For solvent-based dyeing, ensure the solvent system is appropriate for the type of leather and promotes dye penetration without damaging the leather.
Frequently Asked Questions (FAQs)
Q1: What is the typical light fastness rating of this compound?
A1: this compound generally exhibits good to excellent light fastness, with typical ratings of 7-8 on the Blue Wool Scale (where 8 is the highest). However, the final light fastness of the end product is highly dependent on the substrate, dye concentration, and the presence of protective additives like UV absorbers and HALS.
Q2: What is the heat stability of this compound?
A2: this compound has good heat stability, generally up to 200°C. Some sources indicate stability at 150°C for 30 minutes and 180°C for 10 minutes. It is important to consider the processing temperatures of the specific polymers to avoid thermal degradation of the dye.
Q3: Can I use this compound in water-based systems?
A3: No, this compound is a solvent-soluble dye and is insoluble in water. It is designed for use in organic solvent systems and for coloring various resins and plastics.
Q4: How can I improve the adhesion of coatings containing this compound on metallic substrates like aluminum foil?
A4: To improve adhesion on metallic substrates, consider the following:
-
Surface Preparation: Ensure the metal surface is thoroughly cleaned and degreased to remove any contaminants.
-
Primer: Use a suitable primer on the aluminum foil before applying the colored coating.
-
Binder Selection: Choose a binder resin with excellent adhesion to metals.
-
Additives: Incorporate adhesion promoters into your coating formulation.
Q5: What are the best practices for dissolving this compound?
A5: To ensure complete dissolution and avoid color streaks, it is recommended to first create a concentrated solution of this compound in a compatible, strong solvent (e.g., MEK, butyl cellosolve) with good agitation. This pre-dissolved concentrate can then be let down into the main binder and solvent system.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 52256-37-8 |
| Chemical Class | Metal Complex, Monoazo |
| Physical Appearance | Reddish Orange Powder |
| Light Fastness (Blue Wool Scale) | 7-8 |
| Heat Stability | Up to 200°C |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) |
| Butyl Cellosolve | 300 |
| Methyl Ethyl Ketone (MEK) | 300 - 500 |
| Acetone | 150 |
| Diacetone Alcohol | >400 |
| 1-methoxy-2-propanol | 200 |
| 2-ethoxyethanol | 300 |
| Alcohol | 100 |
| Toluene | 50 |
Table 3: Troubleshooting Summary for Poor Light Fastness
| Substrate | Potential Cause | Recommended Solution |
| Plastics (PC, ABS, etc.) | UV Degradation | Incorporate UV absorbers (e.g., benzotriazoles) and/or HALS. |
| High Processing Temperature | Optimize processing temperature below the dye's degradation point. | |
| Coatings | Binder Degradation | Select a UV-stable binder resin. |
| Insufficient Film Thickness | Ensure adequate dry film thickness for sufficient UV protection. | |
| Leather | Surface Dyeing | Optimize dyeing process for better penetration. |
| Lack of Protective Finish | Apply a UV-protective topcoat. | |
| Wood Stains | Transparent Finish Lacks UV Blockers | Use a topcoat varnish or lacquer containing UV absorbers. |
Experimental Protocols
Protocol 1: Evaluation of Light Fastness Enhancement in Polycarbonate
Objective: To quantify the improvement in light fastness of this compound in polycarbonate (PC) with the addition of a UV absorber.
Materials:
-
Polycarbonate granules
-
This compound
-
UV absorber (e.g., a benzotriazole type)
-
Injection molding machine
-
Xenon arc weather-ometer
-
Spectrophotometer or colorimeter
-
Grey Scale for assessing color change (ISO 105-A02)
Methodology:
-
Compounding:
-
Prepare two batches of PC compound.
-
Batch A (Control): Dry blend PC granules with 0.2% (w/w) this compound.
-
Batch B (Test): Dry blend PC granules with 0.2% (w/w) this compound and 0.5% (w/w) of a selected UV absorber.
-
Melt compound both batches using a twin-screw extruder and pelletize.
-
-
Specimen Preparation:
-
Using an injection molding machine, produce flat plaques (e.g., 50mm x 70mm x 2mm) from both Batch A and Batch B.
-
-
Initial Color Measurement:
-
Measure the initial CIELAB color values (L, a, b*) of at least three plaques from each batch using a spectrophotometer.
-
-
Accelerated Weathering:
-
Mask half of each plaque with an opaque material.
-
Place the plaques in a xenon arc weather-ometer.
-
Expose the samples according to a standard test method such as ISO 4892-2 or ASTM G155 for a specified duration (e.g., 500, 1000 hours).
-
-
Color Change Evaluation:
-
After exposure, remove the plaques and unmask them.
-
Visually assess the color change between the exposed and unexposed areas using the Grey Scale for color change.
-
Quantitatively measure the CIELAB color values of the exposed area. Calculate the total color difference (ΔE*).
-
-
Data Analysis:
-
Compare the Grey Scale ratings and ΔE* values for Batch A and Batch B to determine the effectiveness of the UV absorber.
-
Protocol 2: Assessment of Dye Migration in Flexible PVC
Objective: To evaluate the migration of this compound from a flexible PVC formulation.
Materials:
-
PVC resin, plasticizer (e.g., DOP), heat stabilizer
-
This compound
-
Two-roll mill or similar compounding equipment
-
Hydraulic press
-
White, unplasticized PVC (uPVC) or cotton cloth for contact testing
-
Oven
-
Spectrophotometer or colorimeter
-
Grey Scale for assessing staining (ISO 105-A03)
Methodology:
-
Formulation and Compounding:
-
Prepare a flexible PVC formulation containing a specific concentration of this compound (e.g., 0.5 phr).
-
Compound the mixture on a two-roll mill at a suitable temperature (e.g., 160°C) until a homogeneous sheet is formed.
-
-
Specimen Preparation:
-
Press the compounded PVC sheet into plaques of a defined thickness (e.g., 2 mm) using a hydraulic press.
-
-
Migration Test (Contact Method):
-
Cut a specimen from the colored PVC plaque (e.g., 50mm x 50mm).
-
Place the colored specimen in contact with a piece of white uPVC or cotton cloth of the same size.
-
Sandwich the assembly between two glass plates and apply a standard pressure (e.g., 5 kPa).
-
Place the assembly in an oven at an elevated temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
-
Evaluation of Staining:
-
After the test period, separate the colored PVC from the white contact material.
-
Visually assess the degree of staining on the white uPVC or cotton cloth using the Grey Scale for staining. A rating of 5 indicates no staining, while a rating of 1 indicates severe staining.
-
Optionally, the color of the stained material can be measured with a spectrophotometer to quantify the color transfer.
-
-
Reporting:
-
Report the Grey Scale rating for staining as an indicator of the migration resistance of this compound in the tested formulation.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for evaluating light fastness enhancement.
Caption: Troubleshooting logic for dye migration in PVC.
References
Technical Support Center: Refining Experimental Conditions for Reproducible Results with Solvent Orange 62
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with a modified, research-grade Solvent Orange 62, herein referred to as SO62-V (a fictional, versatile variant for biological imaging).
Frequently Asked Questions (FAQs)
Q1: What is SO62-V and how does it differ from industrial-grade this compound?
A1: SO62-V is a specially purified and chemically modified variant of this compound designed for research applications. Unlike the industrial-grade product used in plastics and inks, SO62-V has enhanced solubility in biological buffers (when prepared from a concentrated stock in an organic solvent) and has been functionalized for potential conjugation to biomolecules. Its photophysical properties have been characterized to ensure suitability for fluorescence microscopy.
Q2: What are the main applications of SO62-V in a research setting?
A2: SO62-V is intended for use as a fluorescent stain for cellular imaging. Its lipophilic nature makes it suitable for staining cellular membranes and lipid droplets. With appropriate chemical conjugation, it could potentially be used as a tracer or as a reporter on a targeted probe.
Q3: What are the spectral properties of SO62-V?
A3: The spectral properties of SO62-V can be influenced by the solvent environment. It is crucial to determine the optimal excitation and emission wavelengths in your specific experimental buffer. A summary of its general spectral characteristics is provided in the table below.
Data Presentation: SO62-V Properties
| Property | Value | Notes |
| C.I. Name | This compound | |
| CAS Number | 52256-37-8 | For the parent compound. |
| Molecular Formula | C₁₆H₁₃N₅O₄ (unmodified) | |
| Excitation Max (nm) | ~488 nm | Varies with solvent polarity. |
| Emission Max (nm) | ~570 nm | Varies with solvent polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents. | See solubility table below. |
| Heat Stability | Stable up to 150°C | [1] |
| Light Fastness | Good | [1][2] |
Solubility of Unmodified this compound in Common Organic Solvents
| Solvent | Solubility (g/L) |
| Methyl Ethyl Ketone (MEK) | 500 |
| 2-Ethoxyethanol | 300 |
| 1-Methoxy-2-propanol | 200 |
| Ethanol | 100 |
| n-Propanol | 50 |
| Ethyl Acetate | 50 |
| Toluene | 50 |
Data compiled from various sources.[1][3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with SO62-V.
Issue 1: Weak or No Fluorescent Signal
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of SO62-V (~488 nm excitation, ~570 nm emission). |
| Low Dye Concentration | The optimal concentration of SO62-V may vary. Perform a concentration titration to find the ideal staining concentration for your cell type and experimental conditions. |
| Photobleaching | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium. Image samples as quickly as possible after staining. |
| Inadequate Staining Time/Temp | Optimize the incubation time and temperature. Staining at 37°C may enhance dye uptake in live cells. |
| Sample Dried Out | Ensure the sample remains hydrated throughout the staining and imaging process. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Using too high a concentration of SO62-V can lead to high background. Refer to your concentration titration to find the optimal balance between signal and background. |
| Inadequate Washing | After staining, wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove unbound dye. Increase the number and duration of wash steps if necessary. |
| Autofluorescence | Some cell types or fixation methods can cause autofluorescence. Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fixation method or an autofluorescence quenching agent. |
| Dye Precipitation | SO62-V is insoluble in water. Ensure the final concentration of the organic solvent from your stock solution is low enough to not cause precipitation in your aqueous buffer. Prepare fresh dilutions of the dye for each experiment. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Solvent Effects | The spectral properties of SO62-V can shift depending on the polarity of the solvent. Maintain a consistent final solvent concentration in your experiments to ensure reproducible spectral characteristics. |
| Dye Degradation | Protect the SO62-V stock solution from light and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. |
| Variability in Staining Protocol | Ensure all experimental parameters (e.g., cell density, incubation times, temperatures, wash volumes) are kept consistent between experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SO62-V Stock Solution
-
Weighing the Dye: Accurately weigh out the required amount of SO62-V powder.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the dye powder to achieve a 10 mM concentration.
-
Complete Dissolution: Vortex the mixture vigorously until all the dye is completely dissolved. Gentle warming in a water bath (<40°C) may aid dissolution, but check for any temperature sensitivity of your specific SO62-V variant. The solution should be clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol 2: Staining Live Cells with SO62-V for Fluorescence Microscopy
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Preparation of Staining Solution: Dilute the 10 mM SO62-V stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration (e.g., 1-10 µM). It is critical to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or culture medium to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with appropriate filter sets for SO62-V.
Visualizations
References
Validation & Comparative
Navigating the Spectrum: A Researcher's Guide to Alternatives for Solvent Orange 62 in Specific Research Applications
For researchers and professionals in drug development and life sciences, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. While Solvent Orange 62, a reddish-orange metal complex dye, finds extensive use in industrial applications such as inks, plastics, and coatings, its utility in specific research applications, particularly in biological imaging, is limited.[1][2][3][4][5] This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on fluorescent dyes tailored for research applications like lipid droplet and membrane staining. We present a detailed analysis of their performance, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific needs.
Performance Comparison of Fluorescent Dyes
| Property | Nile Red | BODIPY 493/503 | Rhodamine B |
| Excitation Max (nm) | ~552 (in nonpolar lipids) | ~493 | ~546 |
| Emission Max (nm) | ~636 (in nonpolar lipids) | ~503 | ~567 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~38,000 (at 519.4 nm) | >80,000 | 106,000 |
| Fluorescence Quantum Yield (Φ) | ~0.7 (in dioxane) | ~0.9 (in fluid phase lipid bilayers) | ~0.7 (in ethanol) |
| Solubility | Soluble in organic solvents, poorly soluble in water. | Soluble in organic solvents like DMSO, DMF, or methanol. | Soluble in ethanol. |
| Key Features | Solvatochromic (fluorescence spectrum is environmentally sensitive). | High photostability, pH insensitivity, and narrow emission spectrum. | Good photostability and brightness. |
| Common Applications | Staining of intracellular lipid droplets. | Staining of neutral lipids, lipid droplets, and membranes. | General fluorescent tracer, laser dye. |
Experimental Protocols
To facilitate the practical application of these alternative dyes, this section provides detailed methodologies for common experimental procedures.
Fluorescence Microscopy Protocol for Lipid Droplet Staining
This protocol is adapted for staining lipid droplets in cultured cells using BODIPY 493/503.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
DAPI solution (for nuclear counterstaining, optional)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1 µM working solution of BODIPY 493/503 in PBS. Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Counterstaining (Optional): If desired, incubate with DAPI solution according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (e.g., FITC filter set) and DAPI.
Flow Cytometry Protocol for Lipid Quantification
This protocol describes the use of BODIPY 493/503 for the quantification of neutral lipid content by flow cytometry.
Materials:
-
Cell suspension
-
PBS
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS.
-
Staining: Add BODIPY 493/503 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 15 minutes at room temperature in the dark.
-
Washing: Wash the cells once with PBS.
-
Resuspension: Resuspend the cells in flow cytometry buffer.
-
Analysis: Analyze the cells on a flow cytometer, detecting the BODIPY 493/503 signal in the green fluorescence channel (e.g., FITC channel).
Visualizing Experimental Processes and Pathways
To further aid in the conceptualization of experimental design and potential applications, the following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for comparing fluorescent dyes and a hypothetical signaling pathway where these dyes could be employed.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Using For Paints And Inks - Metal Complex Solvent Dyes - Direct Dyes, Acid Dyes, Basic Dyes, Sulphur Dyes, Solvent Dyes - Sunrise [sunrisedyestuffs.com]
- 3. This compound Metal Complex Solvent Dye [colorbloomdyes.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. worlddyevariety.com [worlddyevariety.com]
A Comparative Analysis of Solvent Orange 62 and Other High-Performance Solvent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Solvent Orange 62 with other notable solvent dyes, namely Solvent Orange 60, Solvent Orange 63, Solvent Orange 86, and Solvent Orange 107. The objective is to offer a clear, data-driven analysis of their performance characteristics to aid in the selection of the most suitable dye for specific research and development applications.
Executive Summary
Solvent dyes are integral to a multitude of applications, from industrial coatings and plastics to specialized inks and biological stains. The selection of an appropriate solvent dye is contingent upon a range of performance factors, including solubility, thermal stability, lightfastness, and color strength. This guide focuses on a comparative assessment of these key parameters for this compound and its alternatives.
This compound, a metal-complex azo dye, is distinguished by its excellent solubility in a wide array of organic solvents and its robust light and heat resistance. The comparative analysis reveals that while alternatives like the anthraquinone-based Solvent Orange 60 and Solvent Orange 86 also offer high thermal stability, there are notable differences in their chemical structures, solubility profiles, and lightfastness that can influence their suitability for particular applications.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives based on available technical data.
Table 1: General and Chemical Properties
| Property | This compound | Solvent Orange 60 | Solvent Orange 63 | Solvent Orange 86 | Solvent Orange 107 |
| C.I. Name | This compound | Solvent Orange 60 | Solvent Orange 63 | Solvent Orange 86 | Solvent Orange 107 |
| CAS Number | 52256-37-8 | 6925-69-5 | 16294-75-0 | 81-64-1 / 103220-12-8 | 185766-20-5 |
| Chemical Class | Metal-Complex Azo | Perinone | Thioxanthene | Anthraquinone | Methine |
| Appearance | Reddish-orange powder | Yellowish-orange powder | Orange fluorescent powder | Orange-red powder | Bright reddish-orange powder |
| Molecular Formula | C16H13N5O4 (ligand) | C18H10N2O | C23H12OS | C14H8O4 | Polymethine |
Table 2: Solubility Data (g/L at 20-25°C)
| Solvent | This compound | Solvent Orange 60 | Solvent Orange 86 | Solvent Orange 107 |
| Ethanol | 100 | 0.8 | 1 | Soluble |
| Methyl Ethyl Ketone (MEK) | 500 | N/A | N/A | N/A |
| Toluene | 50 | 5 | 13 | N/A |
| Acetone | 150 | 2 | 10 | Soluble |
| Dichloromethane | N/A | 10 | 25 | N/A |
| Butyl Acetate | N/A | 2.5 | 6 | N/A |
| 1-methoxy-2-propanol | 200 | N/A | N/A | N/A |
| 2-ethoxyethanol | 300 | N/A | N/A | N/A |
| N-propanol | 50 | N/A | N/A | N/A |
| Ethyl Acetate | 50 | N/A | N/A | N/A |
Table 3: Lightfastness and Thermal Stability
| Parameter | This compound | Solvent Orange 60 | Solvent Orange 63 | Solvent Orange 86 | Solvent Orange 107 |
| Lightfastness (Blue Wool Scale 1-8) | 7 | 7-8 | 6-7 | 6-7 | 5-6 |
| Heat Resistance (°C) | 150 (30 min) | 300 | 300 | 240-300 | 300 |
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are imperative. The following section details the experimental protocols for the key performance tests.
Determination of Lightfastness
Principle: This test evaluates the resistance of the dye to fading upon exposure to a standardized artificial light source that simulates natural daylight.
Standard: Based on ISO 105-B02 and AATCC Test Method 16.3.
Apparatus:
-
Xenon arc fading lamp apparatus
-
Blue Wool standards (ISO 105-B08)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Spectrophotometer/Colorimeter
Procedure:
-
Sample Preparation: Prepare solutions of the solvent dyes in a suitable transparent polymer or solvent. Cast films or apply coatings of a specified thickness onto a substrate.
-
Mounting: Mount the prepared samples and the Blue Wool standards on sample holders.
-
Exposure: Place the sample holders in the xenon arc apparatus. Expose the samples to the xenon arc light under controlled conditions of irradiance, temperature, and humidity as specified in the chosen standard.
-
Evaluation: Periodically assess the change in color of the samples against the unexposed portion and compare the fading to that of the Blue Wool standards. The lightfastness rating is determined by the Blue Wool standard that exhibits a similar degree of fading.
Determination of Thermal Stability
Principle: This protocol determines the temperature at which the dye begins to degrade or decompose.
Standard: Based on principles of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC) (optional, for phase change information)
-
High-precision balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dry dye powder (typically 5-10 mg) into a TGA crucible.
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument records the mass of the sample as a function of temperature.
-
-
Data Analysis: The onset temperature of decomposition is determined from the TGA curve, indicating the thermal stability of the dye.
Determination of Solubility
Principle: This method quantitatively determines the solubility of a solvent dye in various organic solvents at a specified temperature.
Procedure:
-
Solvent Addition: Add a known volume of a specific solvent to a flask.
-
Dye Addition: Gradually add a weighed amount of the dye to the solvent while stirring at a constant temperature (e.g., 25°C).
-
Equilibrium: Continue adding the dye until saturation is reached (i.e., undissolved dye particles remain after a prolonged period of stirring).
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dye in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a calibration curve. The solubility is then expressed in grams per liter (g/L).
Concluding Remarks
The choice between this compound and its alternatives is highly dependent on the specific requirements of the intended application. This compound stands out for its broad solubility and high lightfastness. For applications demanding exceptional thermal stability, Solvent Orange 60, 63, and 107 present viable alternatives, with the caveat of their potentially more limited solubility in certain common solvents. The anthraquinone-based dyes, Solvent Orange 86, offer a different chemical structure which may be advantageous in specific chemical environments.
It is recommended that researchers and scientists conduct their own evaluations based on the specific solvents, resins, and processing conditions of their applications to determine the most suitable dye. The experimental protocols provided in this guide offer a standardized framework for such in-house testing.
A Comparative Performance Analysis of Solvent Orange 62 from Various Manufacturers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solvent Orange 62
This compound is a reddish-orange dye known for its excellent solubility in organic solvents and its good compatibility with a variety of resins.[1][2][3] As a metal-complex azo dye, it exhibits notable light and heat fastness, making it suitable for a range of applications including wood stains, printing inks, leather finishes, and coatings for plastics and metals.[1][4] The performance of this compound can, however, vary between different manufacturers due to nuances in the synthesis and purification processes. This guide focuses on three critical performance parameters: solubility, lightfastness, and thermal stability.
Performance Data Comparison
The following tables summarize the available quantitative data for this compound from a selection of manufacturers. It is important to note that the test conditions and methodologies may vary between manufacturers, and for a definitive comparison, in-house testing under standardized conditions is recommended.
Table 1: Solubility of this compound in Various Solvents (g/L at 20°C)
| Solvent | Manufacturer A (Sinoever) | Manufacturer B (Colorants Chem) | Manufacturer C (Precise Color) | Manufacturer D (Dubayrox) |
| Ethanol | 100 | - | 100 | 100 |
| 1-methoxy-2-propanol | 200 | - | 200 | 200 |
| n-Propanol | 50 | - | 50 | 50 |
| 2-ethoxyethanol | 300 | - | 300 | 300 |
| Methyl Ethyl Ketone (MEK) | 500 | 300 | 500 | 500 |
| Ethyl Acetate | 50 | - | 50 | 50 |
| Toluene | 50 | - | 50 | 50 |
| Butyl Cellosolve | - | 300 | - | - |
| Acetone | - | 150 | - | - |
| Diacetone Alcohol | - | >400 | - | - |
Note: A dash (-) indicates that the data was not available in the reviewed technical data sheets.
Table 2: Lightfastness and Heat Resistance of this compound
| Performance Parameter | Manufacturer A (Sinoever) | Manufacturer B (Colorants Chem) | Manufacturer C (Precise Color) | Manufacturer D (Dubayrox) |
| Lightfastness (Blue Wool Scale) | 7 | 7-8 | 7 | 7 |
| Heat Resistance (°C) | 160 | - | 160 | - |
Note: Lightfastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).
Experimental Protocols
For accurate and reproducible comparative analysis, standardized experimental protocols are crucial. The following sections detail the methodologies for evaluating the key performance parameters of this compound.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound from different manufacturers in a range of relevant organic solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to settle.
-
Carefully filter the supernatant through a fine-pore filter (e.g., 0.45 µm PTFE syringe filter) to remove all undissolved dye particles. The filtration should be performed at the same constant temperature to prevent precipitation.
-
-
Quantification of Dissolved Dye:
-
Take a precise volume of the clear, saturated filtrate and dilute it with a known volume of a suitable solvent to bring the absorbance within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the dye in the filtrate using a pre-established calibration curve of absorbance versus concentration.
-
The solubility is then calculated and expressed in grams per liter (g/L).
-
Analysis of Thermal Stability
Objective: To determine the thermal stability and decomposition profile of this compound from different manufacturers.
Methodology (based on ISO 11358-1 Thermogravimetric Analysis - TGA):
-
Sample Preparation:
-
Accurately weigh a small amount (typically 5-10 mg) of the this compound powder into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).
-
-
Data Acquisition and Analysis:
-
The instrument continuously records the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is an indicator of thermal stability.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.
-
Diagram of Experimental Workflow for Thermal Stability Analysis
Conclusion
The selection of a suitable this compound for a specific application depends on a thorough evaluation of its performance characteristics. While the data presented in this guide provides a general overview, it is evident that performance can vary between manufacturers. For critical applications, it is imperative that researchers and professionals conduct their own side-by-side comparisons using standardized protocols, such as those outlined above. This will ensure that the chosen product meets the specific requirements for solubility, lightfastness, thermal stability, and overall performance in the intended formulation and end-use environment.
References
- 1. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China this compound factory and manufacturers | Precise Color [precisechem.com]
- 4. Solvent Orange Dyes 62 Manufacturers in Mumbai & Gujarat, India [colorantsgroup.com]
Validating Solvent Orange 62 Staining: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, accurate and validated staining methods are paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical methods for validating the staining of Solvent Orange 62, a lipophilic dye, against common alternatives like Oil Red O and Sudan IV. Detailed experimental protocols and performance data are presented to aid in the selection of the most appropriate validation strategy.
This compound is a reddish-orange solvent dye used for coloring various materials, including plastics, inks, and coatings.[1][2] In a research context, its lipophilic nature makes it a candidate for staining intracellular lipid droplets, a key indicator in studies of metabolic diseases and drug-induced steatosis. However, to ensure the accuracy and reproducibility of such staining, rigorous analytical validation is essential.
Comparative Analysis of Staining Validation Methods
The performance of this compound can be validated and compared to other lipophilic dyes using several analytical techniques. The choice of method will depend on the specific requirements of the study, including sensitivity, selectivity, and throughput.
| Analytical Method | Principle | Target Dye(s) | Key Performance Metrics |
| Spectrophotometry | Measures the amount of light absorbed by the eluted dye at a specific wavelength. | This compound, Oil Red O | Linearity: Excellent correlation between absorbance and dye concentration (e.g., R² = 0.972 for Oil Red O).[3] Sensitivity: Dependent on the dye's molar extinction coefficient. |
| High-Performance Liquid Chromatography (HPLC) | Separates the dye from other components in a sample, followed by detection, typically with a Diode Array Detector (DAD) or Mass Spectrometer (MS). | This compound (by analogy with Sudan dyes), Sudan I-IV | LOD/LOQ: For Sudan dyes, LODs can be in the low μg/kg range with MS detection.[4] Specificity: High, can distinguish between different dyes and matrix components. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separates dyes on a plate, followed by densitometric quantification. | This compound (by analogy with Sudan dyes), Sudan I-IV | Reproducibility: Good, with established protocols to minimize variability.[5] Throughput: High, allowing for the analysis of multiple samples simultaneously. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to enable researchers to implement these validation studies.
Spectrophotometric Quantification of Staining
This method is suitable for quantifying the total amount of dye retained by cells or tissues.
Protocol for Oil Red O (Adaptable for this compound):
-
Staining: After staining the cells or tissue with the dye solution, wash thoroughly to remove any unbound dye.
-
Elution: Add a suitable solvent (e.g., 100% isopropanol) to the stained sample and incubate to elute the dye.
-
Measurement: Transfer the eluate to a microplate reader or spectrophotometer and measure the absorbance at the dye's maximum absorption wavelength (λmax). For Oil Red O, this is typically around 492 nm. The λmax for this compound should be determined experimentally.
-
Quantification: Create a standard curve by measuring the absorbance of known concentrations of the dye in the same solvent. Use this curve to determine the concentration of the eluted dye.
High-Performance Liquid Chromatography (HPLC) with DAD Detection
HPLC offers high specificity and is ideal for separating the dye from complex matrices.
Protocol for Sudan Dyes (Adaptable for this compound):
-
Sample Preparation: Extract the dye from the sample matrix using an appropriate solvent (e.g., acetonitrile). A solid-phase extraction (SPE) clean-up step may be necessary for complex samples.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically employed.
-
Detection: Set the Diode Array Detector (DAD) to monitor the λmax of the target dye. For Sudan IV, the λmax is 520 nm. The λmax for this compound needs to be determined.
-
-
Validation: Validate the method by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput technique suitable for screening and quantification.
Protocol for Lipophilic Dyes (Adaptable for this compound):
-
Sample Application: Apply the extracted dye samples and standards to an HPTLC plate (e.g., silica gel 60 F254).
-
Development: Develop the plate in a chamber with a suitable mobile phase. For lipophilic dyes, a mixture of non-polar and polar solvents is often used (e.g., n-hexane and ethyl acetate).
-
Detection: After development, dry the plate and visualize the separated dye bands.
-
Quantification: Use a densitometer to scan the plate at the λmax of the dye and quantify the amount of dye in each band by comparing it to the standards.
Visualization of Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for Spectrophotometric Quantification.
Caption: Workflow for HPLC Analysis.
Caption: Workflow for HPTLC Analysis.
Logical Relationships in Method Validation
The validation of any analytical method involves establishing a set of performance characteristics to ensure it is fit for its intended purpose.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
Validating the staining of this compound is crucial for generating reliable and reproducible data. While direct quantitative data for this compound is limited, the analytical methods presented in this guide, which have been successfully applied to similar lipophilic dyes like Oil Red O and Sudan dyes, provide a robust framework for its validation. By employing spectrophotometry, HPLC, or HPTLC, researchers can quantitatively assess staining performance and compare it to established alternatives. For the most accurate and defensible results, it is highly recommended that the specific validation parameters for this compound be experimentally determined. This will ensure the integrity of the data and contribute to the overall quality of the research.
References
Quantitative assessment of materials colored with Solvent Orange 62.
A Quantitative Comparison of Solvent Orange Dyes for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Solvent Orange 62 and its alternatives, including Solvent Orange 54, Solvent Orange 60, and Solvent Orange 63. The information herein is intended for researchers, scientists, and professionals in drug development who utilize these dyes in their work.
Comparative Analysis of Physicochemical Properties
The selection of a solvent dye is contingent on its specific application, demanding a thorough evaluation of its physical and chemical characteristics. This section provides a comparative table summarizing the key performance indicators of this compound and its alternatives.
| Property | This compound | Solvent Orange 54 | Solvent Orange 60 | Solvent Orange 63 |
| Chemical Class | Metal Complex | Azo Metal Complex | Aminoketone | Anthraquinone |
| Appearance | Reddish Orange Powder[1] | Reddish Orange Powder[2] | Yellowish Orange Powder[3][4] | Red-Orange Powder[5] |
| CAS Number | 52256-37-8 | 12237-30-8 | 6925-69-5 / 61969-47-9 | 16294-75-0 |
| Light Fastness (1-8 scale) | 7-8 | Excellent | 6-8 | 7-8 |
| Heat Resistance | Good | Excellent | High (up to 350°C in PC) | High (280-300°C) |
| Solubility (g/L at 20°C) | MEK: 500, Acetone: 150, Butyl Cellosolve: 300, Diacetone Alcohol: >400 | MEK: >500, Alcohol: 100, 1-methoxy-2-propanol: 200 | Dichloromethane: 10, Toluene: 5, Acetone: 2 | Soluble in Chlorobenzene, Acetone; Slightly soluble in Ethanol, Toluene |
| Key Features | Good compatibility with resins, acid and alkali resistance | Strong staining ability, good compatibility with resins | High tinting strength, excellent weather resistance | Strong fluorescence, high transparency |
| Common Applications | Wood stains, printing inks, aluminum foil coloring, leather finishes, plastic coatings | Wood stains, transparent paints, aluminum foil paper, leather | Coloring for polystyrene, ABS resin, polyester fiber | Coloring for plastics (PS, ABS, PC), synthetic fibers, laser devices |
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are imperative. This section outlines the protocols for key performance assessments of solvent dyes.
Light Fastness Determination (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus : Xenon arc fading lamp tester, blue wool references (scale 1-8), grey scale for assessing color change.
-
Procedure :
-
A specimen of the material colored with the solvent dye is prepared.
-
The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool references with known light fastness are exposed.
-
The change in color of the specimen is assessed by comparing it with the fading of the blue wool references.
-
The light fastness is rated on a scale of 1 (very poor) to 8 (excellent), where each higher number represents approximately double the fastness of the preceding one.
-
Solubility Measurement (ASTM E1148)
This test method covers procedures for the measurement of the solubility of organic compounds in water. While designed for aqueous solubility, the principles can be adapted for organic solvents.
-
Apparatus : Constant temperature shaker or bath, analytical balance, appropriate analytical instrumentation (e.g., spectrophotometer, HPLC).
-
Procedure :
-
An excess amount of the solvent dye is added to a known volume of the solvent in a vessel.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is then separated from the undissolved solid, typically by centrifugation or filtration.
-
The concentration of the dye in the clear, saturated solution is determined using a suitable analytical method.
-
At least three samples are taken at appropriate intervals to ensure that equilibrium has been reached.
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis determines the thermal stability and decomposition temperature of the dye.
-
Apparatus : Thermogravimetric analyzer.
-
Procedure :
-
A small, accurately weighed sample of the dye is placed in the TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which significant weight loss begins.
-
Colorimetric Analysis (Spectrophotometry)
Spectrophotometry is used to quantify the color intensity and hue of the dye in a solution.
-
Apparatus : UV-Visible spectrophotometer.
-
Procedure :
-
A series of standard solutions of the dye in a specific solvent are prepared at known concentrations.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).
-
A calibration curve of absorbance versus concentration is plotted, which should follow the Beer-Lambert law.
-
The absorbance of an unknown sample solution is measured, and its concentration is determined from the calibration curve.
-
Visualizing Relationships and Workflows
The following diagrams illustrate the selection logic for solvent dyes and the typical experimental workflows for their evaluation.
Caption: Logical workflow for selecting a solvent dye based on application requirements.
Caption: Standard experimental workflow for the quantitative assessment of solvent dyes.
References
- 1. Solvent Orange Dyes 62 Manufacturers in Mumbai & Gujarat, India [colorantsgroup.com]
- 2. Best Solvent Orange 54 CAS 12237-30-8 Supplier, Manufacturer | Afine [afinechem.com]
- 3. Solvent orange 60|CAS NO.61969-47-9/6925-69-5 [xcolorpigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. worlddyevariety.com [worlddyevariety.com]
A comparative study of the lightfastness of Solvent Orange 62 and similar dyes.
A Comparative Study of the Lightfastness of Solvent Orange 62 and Similar Dyes
A Guide for Researchers and Formulation Scientists
This guide provides a comparative analysis of the lightfastness and other key performance characteristics of this compound and a selection of other commercially significant solvent dyes. The information presented is intended to assist researchers, scientists, and professionals in the drug development and materials science fields in selecting the appropriate colorants for their specific applications, with a focus on long-term color stability upon exposure to light.
Introduction to Solvent Dyes and Lightfastness
Solvent dyes are a class of colorants that are soluble in organic solvents and are widely used in various industrial applications, including inks, coatings, plastics, and wood stains.[1][2] A critical performance parameter for these dyes is their lightfastness, which refers to the resistance of a material to color change upon exposure to light.[3] This property is particularly crucial for products that are expected to maintain their appearance over extended periods of outdoor or indoor light exposure. The lightfastness of solvent dyes is typically evaluated using the Blue Wool Scale, with ratings from 1 (very poor) to 8 (excellent).[4]
Comparative Performance Data
The following table summarizes the key performance characteristics of this compound and a selection of other metal-complex solvent dyes. Metal-complex dyes are known for their generally good stability.[1]
| Dye Name | C.I. Name | CAS Number | Lightfastness Rating (Blue Wool Scale) | Heat Resistance (°C) |
| This compound | This compound | 52256-37-8 | 7-8 | 160 |
| Solvent Red 122 | Solvent Red 122 | 12227-55-3 | 6-7 | 160 |
| Solvent Yellow 82 | Solvent Yellow 82 | 12227-67-7 | 7-8 | 190 |
| Solvent Blue 70 | Solvent Blue 70 | 12237-24-0 | 7-8 | 200 |
| Solvent Black 27 | Solvent Black 27 | 12237-22-8 | 7-8 | 160 |
Solubility Profile of Selected Dyes (g/L at 20°C)
| Solvent | This compound | Solvent Red 122 | Solvent Yellow 82 | Solvent Blue 70 | Solvent Black 27 |
| Ethanol | 100 | 100 | 400 | 200 | 60 |
| MEK (Methyl Ethyl Ketone) | 500 | 400 | 500 | 300 | 500 |
| 1-methoxy-2-propanol | 200 | 300 | 500 | 500 | 200 |
| N-propanol | 50 | 50 | 500 | 500 | 50 |
| 2-ethoxyethanol | 300 | 300 | 500 | 400 | 200 |
| Ethyl Acetate | 50 | 10 | 500 | 20 | 50 |
| Toluene | 50 | 30 | 500 | 50 | 20 |
Experimental Protocol for Lightfastness Testing (Based on ISO 105-B02)
This section outlines a detailed methodology for assessing the lightfastness of solvent dyes, adapted from the internationally recognized ISO 105-B02 standard. This standard specifies the procedures for determining the color fastness of textiles to artificial light, and its principles are widely applied to the testing of dyes and pigments in various substrates.
1. Objective:
To determine the lightfastness of a solvent dye incorporated into a specific substrate (e.g., a polymer film or a surface coating) by exposing it to a controlled artificial light source that simulates natural daylight.
2. Materials and Apparatus:
-
Xenon Arc Lamp Apparatus: A weathering chamber equipped with a xenon arc lamp capable of simulating the spectral power distribution of natural daylight (D65). The apparatus should allow for the control of irradiance, temperature, and humidity.
-
Blue Wool References: A set of standardized blue wool fabrics with known lightfastness ratings (from 1 to 8). These will be exposed alongside the test specimens to provide a basis for grading.
-
Test Specimens: The solvent dye to be tested, incorporated into the desired substrate at a specified concentration.
-
Control Specimen: An unexposed sample of the test specimen, which will be stored in the dark for comparison.
-
Grey Scale for Assessing Change in Color: A standardized scale used to visually assess the degree of color change between the exposed and unexposed portions of the specimens.
-
Specimen Holders: To mount the test and reference specimens for exposure.
-
Masking Material: Opaque material to cover a portion of the test specimens and Blue Wool references, creating an unexposed area for comparison.
3. Procedure:
-
Specimen Preparation:
-
Prepare the test specimens by incorporating the solvent dye into the chosen substrate according to a standardized procedure. Ensure a uniform and consistent coloration.
-
Cut the specimens to a suitable size for mounting in the specimen holders.
-
Mount the test specimens and the Blue Wool references (typically grades 4-8 for high-performance dyes) in the specimen holders.
-
Cover a portion of each test specimen and Blue Wool reference with the opaque masking material.
-
-
Exposure Conditions:
-
Set the parameters of the xenon arc lamp apparatus according to the ISO 105-B02 standard for the desired exposure conditions (e.g., normal, extreme low humidity, or extreme high humidity).
-
Typical conditions involve controlling the irradiance at a specific wavelength (e.g., 420 nm), the black standard temperature, and the relative humidity.
-
-
Exposure:
-
Place the mounted specimens in the xenon arc apparatus.
-
Initiate the exposure cycle. The duration of the exposure is determined by the fading of the Blue Wool references.
-
-
Evaluation:
-
Periodically inspect the specimens and the Blue Wool references.
-
The test is complete when the color difference between the exposed and unexposed parts of a specific Blue Wool reference reaches a certain grade on the Grey Scale (e.g., grade 4).
-
Remove the test specimens from the apparatus.
-
Allow the specimens to condition in a standard atmosphere for at least 24 hours.
-
Visually assess the color change of the exposed portion of the test specimen against its unexposed portion using the Grey Scale for Assessing Change in Color.
-
The lightfastness rating of the test specimen is the number of the Blue Wool reference that shows a similar degree of fading.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the lightfastness testing protocol.
Caption: Experimental workflow for determining the lightfastness of solvent dyes.
References
Navigating the Spectrum of Specificity: A Comparative Guide to Solvent Orange 62 Cross-Reactivity in Biological Samples
For researchers, scientists, and drug development professionals, the choice of a dye for biological applications is a critical decision resting on its performance, specificity, and potential for cross-reactivity. This guide provides a comprehensive comparison of Solvent Orange 62, an azo dye, with alternative staining agents, focusing on the potential for cross-reactivity in biological samples. While specific experimental data on the cross-reactivity of this compound in biological assays is not extensively documented in peer-reviewed literature, this guide extrapolates from the known behavior of the broader class of azo dyes to offer insights into its potential performance and outlines the necessary experimental protocols for its evaluation.
Understanding the Potential for Cross-Reactivity
This compound belongs to the azo class of dyes, characterized by the presence of one or more azo groups (-N=N-). This chemical feature is known to be associated with potential cross-reactivity in biological systems, particularly in immunoassays and staining procedures. Studies on other azo dyes have demonstrated that they can elicit allergic reactions and cross-react with other structurally similar compounds, including other dyes and para-amino compounds. This cross-reactivity can stem from the parent molecule or its metabolic byproducts.
The mechanism of interaction for dyes in biological staining involves a combination of electrostatic and hydrophobic interactions with macromolecules.[1] For azo dyes, the specificity of this binding is a crucial consideration. In the context of immunoassays, the antibodies may recognize not only the target analyte but also structurally similar molecules like this compound, leading to false-positive results. For instance, a radioimmunoassay study on the azo dye tartrazine revealed that the antibody's specificity was directed towards a pyrazolone intermediate of the molecule, highlighting that substructures of the dye can be key determinants of cross-reactivity.[2]
Comparative Analysis: this compound vs. Alternative Dyes
A direct comparison of this compound's cross-reactivity with specific alternatives is challenging due to the lack of published data. However, we can infer potential performance based on the chemical classes of alternative dyes.
| Dye Class | Potential for Cross-Reactivity | Notes |
| Azo Dyes (e.g., this compound, Congo Red) | High | The azo group is a known sensitizer and can lead to cross-reactivity with other azo compounds and para-amino compounds. Metabolites can also be reactive. |
| Xanthene Dyes (e.g., Fluorescein, Rhodamine) | Low to Moderate | Generally considered to have good specificity, but modifications and conjugation can alter binding properties. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Low | Designed for high specificity and are widely used in fluorescence-based assays with minimal off-target binding reported. |
| Natural Dyes (e.g., Hematoxylin, Eosin) | Variable | Specificity depends on the specific dye and its source. Some, like hematoxylin and eosin, are well-characterized, while others may have less predictable binding.[3] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of this compound in a specific biological application, a series of validation experiments are essential. The following are detailed methodologies for key experiments.
Immunoassay Cross-Reactivity Assessment (ELISA-based)
Objective: To determine the percentage cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Coating: Coat a 96-well microplate with the antigen specific to the assay being tested. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a standard curve of the target analyte. In separate wells, add a fixed concentration of the primary antibody and varying concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at room temperature to allow for competition between the analyte (if present) and this compound for antibody binding.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of this compound that causes 50% inhibition of the maximum signal and compare it to the concentration of the target analyte that causes 50% inhibition. The percentage cross-reactivity is calculated as: (% Cross-Reactivity) = (Concentration of Analyte at 50% Inhibition / Concentration of this compound at 50% Inhibition) x 100.
Histological Staining Specificity
Objective: To assess the specificity of this compound staining in biological tissues and identify any off-target binding.
Methodology:
-
Tissue Preparation: Fix, embed, and section the biological tissue of interest according to standard histological protocols.
-
Staining: Stain tissue sections with a solution of this compound at various concentrations and for different incubation times.
-
Washing: Rinse the sections with an appropriate solvent to remove excess dye.
-
Counterstaining (Optional): A counterstain can be used to visualize other cellular components.
-
Microscopy: Observe the stained sections under a light microscope.
-
Analysis: Evaluate the localization of the stain. Compare the staining pattern with that of well-characterized, specific stains for the target structure. Assess any non-specific background staining.
-
Control: Use a negative control (tissue section incubated with the solvent without the dye) to ensure that the observed color is due to the dye.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the proposed studies.
Caption: Workflow for ELISA-based cross-reactivity assessment.
Caption: Workflow for assessing histological staining specificity.
Conclusion and Recommendations
The use of this compound in biological samples warrants careful consideration due to the potential for cross-reactivity inherent to its chemical nature as an azo dye. While direct experimental evidence is lacking, the established behavior of this class of compounds suggests a higher risk of non-specific binding and interference in sensitive assays compared to other dye classes like cyanines or well-characterized xanthenes.
For researchers considering this compound, it is imperative to conduct rigorous validation studies, such as the ones outlined in this guide, to determine its specificity and potential for cross-reactivity within the context of their specific application. In the absence of such data, opting for alternative dyes with a proven track record of high specificity in biological systems is a more prudent approach to ensure the reliability and accuracy of experimental results. This proactive approach to dye selection and validation is fundamental to the integrity of research and development in the life sciences.
References
A Comparative Guide to Chromatographic Purity Verification of Solvent Orange 62
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity verification of Solvent Orange 62. The information presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, ensuring the quality and consistency of this vital dye in various applications.
Introduction to this compound
This compound is a monoazo metal-complex dye known for its vibrant reddish-orange hue and excellent solubility in organic solvents.[1][2] Its chemical structure, derived from the diazotization of 2-Amino-4-nitrophenol and subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one followed by complexation with chromium, gives it high stability and color strength.[1][2] This dye is extensively used in coloring plastics, inks, wood stains, and leather finishes.[1] Given its wide range of applications, ensuring the purity of this compound is critical to guarantee product quality, performance, and safety. Impurities, which can arise from unreacted starting materials, side-products of the synthesis, or degradation, can significantly impact the color shade, intensity, and stability of the final product.
Comparison of Chromatographic Techniques for Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common and effective techniques for assessing the purity of solvent dyes. Each method offers distinct advantages and is suited for different analytical requirements.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. | Separation based on differential migration of analytes up a thin layer of adsorbent material (stationary phase) carried by a liquid mobile phase. |
| Resolution & Sensitivity | High resolution and sensitivity, capable of detecting trace impurities. | Lower resolution and sensitivity compared to HPLC. |
| Quantitative Analysis | Excellent for precise and accurate quantification of the main component and impurities. | Primarily a qualitative or semi-quantitative technique. |
| Speed | Relatively longer analysis time per sample. | Faster for multiple samples to be analyzed simultaneously. |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Lower cost for setup and analysis. |
| Solvent Consumption | Higher solvent consumption per analysis. | Lower solvent consumption. |
| Typical Application | In-depth purity profiling, impurity identification, and quantitative quality control. | Rapid screening, reaction monitoring, and preliminary purity assessment. |
Experimental Data Summary
The following table summarizes hypothetical, yet realistic, experimental data obtained from the analysis of a this compound sample using HPLC and TLC. This data illustrates the separation of the main dye from two potential impurities: Impurity A (unreacted 2-Amino-4-nitrophenol) and Impurity B (a synthesis by-product).
| Analytical Method | Analyte | Retention Time (min) | Peak Area (%) | Rf Value |
| HPLC (Reverse-Phase) | Impurity A | 2.5 | 0.8 | - |
| This compound | 5.2 | 98.5 | - | |
| Impurity B | 7.8 | 0.7 | - | |
| TLC (Normal-Phase) | Impurity A | - | - | 0.15 |
| This compound | - | - | 0.50 | |
| Impurity B | - | - | 0.75 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 450 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of this compound by dividing the peak area of the main component by the total peak area of all components.
-
Thin-Layer Chromatography (TLC)
This protocol outlines a normal-phase TLC method for the qualitative purity assessment of this compound.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm and 365 nm)
Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mixture of Toluene:Ethyl Acetate (80:20 v/v) as the developing solvent.
-
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in toluene to obtain a concentrated solution.
-
-
TLC Plate Preparation and Development:
-
Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot the sample solution and the reference standard solution on the starting line.
-
Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the plate to dry.
-
Visualize the separated spots under visible light and a UV lamp.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Compare the Rf value and color of the main spot in the sample to that of the reference standard. The presence of additional spots indicates impurities.
-
Visualizations
References
A Comparative Analysis of Solvent Orange 62: Economic and Performance Benefits in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and reagents is critical for ensuring the accuracy, reproducibility, and clarity of experimental results. Among the myriad of available solvent dyes, Solvent Orange 62, a metal-complex monoazo dye, has garnered attention for its robust performance characteristics. This guide provides an objective comparison of this compound against viable alternatives, supported by performance data and detailed experimental protocols, to aid in making informed decisions for laboratory and industrial applications.
Executive Summary
This compound demonstrates a compelling profile of high performance and economic efficiency. Its key advantages lie in its superior lightfastness and heat stability, which contribute to the longevity and durability of colored materials.[1][2] As a metal-complex dye, it offers high tinting strength, meaning less dye is required to achieve a desired color intensity, presenting a direct economic benefit.[3] This guide will delve into a comparative analysis of these performance metrics against two other commonly used solvent dyes: Solvent Orange 54 and Solvent Red 122.
Performance Comparison
The efficacy of a solvent dye is determined by several key performance indicators. Below is a comparative summary of this compound against Solvent Orange 54 and Solvent Red 122 based on data from technical specifications.
Table 1: Lightfastness and Heat Resistance
| Dye | C.I. Name | Chemical Class | Lightfastness (Blue Wool Scale 1-8) | Heat Resistance |
| This compound | 12714 | Monoazo Metal-Complex | 7-8 | 160°C |
| Solvent Orange 54 | - | Azo Metal-Complex | 6-7 | 200°C min |
| Solvent Red 122 | - | Monoazo Chromium-Complex | 6-7 | 160°C |
Note: Lightfastness is rated on a scale of 1 to 8, where 8 signifies the highest resistance to fading.[4]
Table 2: Solubility Data (g/L at 20-25°C)
| Solvent | This compound | Solvent Orange 54 | Solvent Red 122 |
| Methyl Ethyl Ketone (MEK) | >300 | 500 min | 400 |
| Ethanol | 100 | 100 | 100 |
| N-Propanol | 50 | 50 | 50 |
| 1-methoxy-2-propanol | 200 | 200 | 300 |
| Ethyl Acetate | 50 | 80 | 10 |
| Toluene | 30 | 100 | 30 |
Economic Benefits Analysis
The economic advantages of a solvent dye extend beyond its purchase price to its "cost-in-use." This is heavily influenced by its tinting strength and stability.
-
High Tinting Strength : Metal-complex dyes like this compound are known for their high color strength.[3] This means a smaller quantity of dye is needed to achieve the desired color saturation compared to dyes with lower tinting strength. This directly translates to reduced material costs per unit.
-
Excellent Stability : The high lightfastness (7-8) and good heat resistance of this compound ensure that the colored product maintains its integrity over time and under various environmental stresses. This durability reduces the need for premature replacement or re-coloring, leading to long-term cost savings, particularly in applications requiring longevity.
-
Versatility : The broad solubility of this compound in a range of organic solvents enhances its applicability across different formulations and substrates, including wood stains, printing inks, leather finishes, and plastics. This versatility can streamline inventory for facilities that utilize multiple types of coloring applications.
While a direct price comparison can fluctuate based on suppliers and market conditions, the superior performance characteristics of this compound, particularly its lightfastness and tinting strength, suggest a favorable economic profile when considering long-term performance and material efficiency.
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized testing methodologies are employed. Below are detailed protocols for key performance experiments.
Lightfastness Testing Protocol (Based on ISO 105-B02)
This test determines the resistance of the dye to fading when exposed to an artificial light source that mimics natural daylight.
-
Sample Preparation : A solution of the solvent dye is prepared in a suitable solvent (e.g., MEK). The solution is then applied to the substrate (e.g., a plastic coupon or leather swatch) at a specified concentration and allowed to dry completely. A portion of the sample is masked with an opaque cover.
-
Standard Reference : A set of Blue Wool Standards (rated 1-8) is exposed alongside the test sample.
-
Exposure Conditions : The samples and standards are placed in a Xenon Arc Lamp Weathering Instrument. The instrument is set to specific conditions of irradiance, temperature, and humidity to simulate sunlight.
-
Evaluation : The samples are exposed for a predetermined duration. The degree of fading of the exposed portion of the sample is then assessed by comparing it to the unexposed, masked portion. The lightfastness rating is determined by identifying which Blue Wool Standard shows a similar degree of fading.
Heat Resistance Testing Protocol (Based on ISO 105-P01)
This method assesses the stability of the dye's color at elevated temperatures, which is crucial for applications involving high-temperature processing like plastic molding.
-
Sample Preparation : The solvent dye is incorporated into a plastic resin (e.g., polystyrene) at a specified concentration through a process like extrusion or injection molding.
-
Exposure : The colored plastic samples are placed in a calibrated laboratory oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C) for a fixed duration (e.g., 10 minutes).
-
Evaluation : After cooling to room temperature, the color of the heat-exposed samples is compared to an unexposed control sample. The heat resistance is reported as the maximum temperature at which no significant color change is observed.
Tinting Strength Determination Protocol
This test compares the ability of a dye to impart color to a white base relative to a standard.
-
Standard Preparation : A standard dispersion is created by mixing a precise amount of a standard white pigment (e.g., Titanium Dioxide) with a specified amount of a liquid medium (e.g., linseed oil). A known quantity of the standard dye is then added and thoroughly mixed using a muller.
-
Sample Preparation : An identical dispersion is prepared using the test dye sample.
-
Comparison : The color of the test sample dispersion is visually and/or instrumentally (using a spectrophotometer) compared to the standard dispersion. The tinting strength is often expressed as a percentage relative to the standard, which is set at 100%. If the test sample produces a stronger color, its tinting strength is >100%.
Visualized Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described testing protocols.
References
Safety Operating Guide
Navigating the Disposal of Solvent Orange 62: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Solvent Orange 62, a synthetic dye used in various industrial applications. Adherence to these protocols is critical to minimize environmental impact and protect personnel from potential hazards.
Immediate Safety and Handling Precautions
This compound is an orange powder that can cause irritation to the eyes, skin, and respiratory tract.[1] It is harmful if swallowed and may cause gastrointestinal discomfort.[1] Due to its potential for long-lasting harmful effects on aquatic life, it is crucial to prevent its release into the environment.[2]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:
-
Chemical safety goggles or eyeglasses[1]
-
Chemical-resistant gloves[1]
-
An approved respirator, especially when dealing with the powder form to avoid dust generation
-
Protective clothing to minimize skin contact
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
| Parameter | Guideline Value | Disposal Consideration |
| Waste Concentration | > 1% w/w | Considered concentrated chemical waste. Must be collected in a designated, labeled hazardous waste container for professional disposal. |
| < 1% w/w | May be considered dilute waste. Depending on local regulations, may require neutralization or other treatment before collection. Consult your EHS department. | |
| pH of Aqueous Solution | < 5.5 or > 10.5 | If the waste is in an aqueous solution, the pH must be adjusted to a neutral range (typically 5.5-10.5) before collection, if permitted by local regulations and compatible with other waste components. |
| Spill Residue | Any amount | All materials used to clean up a spill (e.g., absorbents, contaminated PPE) must be collected and disposed of as hazardous waste. |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol outlines the detailed steps for the safe handling and disposal of small quantities of this compound typically used in a research laboratory.
Objective: To safely collect and prepare this compound waste for disposal by a licensed hazardous waste contractor.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, respirator
-
Chemical fume hood
-
Spill kit (containing absorbent material)
-
pH paper and appropriate neutralizing agents (if applicable for aqueous solutions)
Procedure:
-
Preparation and PPE:
-
Before handling any waste, ensure you are wearing the required PPE.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the designated hazardous waste container is clean, dry, and properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should be kept separate.
-
-
Transferring Solid Waste:
-
Carefully transfer solid this compound waste into the designated hazardous waste container.
-
Avoid generating dust. If any dust is created, gently clean the area with a damp cloth and dispose of the cloth in the same waste container.
-
-
Transferring Liquid Waste:
-
If the waste is in a solvent, carefully pour the liquid into the designated hazardous waste container.
-
Avoid splashing. Use a funnel if necessary.
-
If the waste is in an aqueous solution, check the pH. If required by your institution and local regulations, neutralize the solution to a pH between 5.5 and 10.5 before adding it to the waste container.
-
-
Container Management:
-
Securely close the lid of the hazardous waste container after adding the waste.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth in the same container.
-
Store the sealed container in a designated, well-ventilated, and cool, dry secondary containment area away from heat and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with a suitable absorbent material from the spill kit.
-
Vacuum or sweep up the material and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes in the United States.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Solvent Orange 62
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Solvent Orange 62. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
This compound, a reddish-orange powder, requires careful handling due to its potential for irritation and other health effects.[1][2] While specific occupational exposure limits like Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established, the absence of this data necessitates a cautious approach, treating the substance as potentially hazardous upon inhalation, ingestion, and skin contact.[3]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required to protect against dust particles.[1][4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact. Given that solvents can remove natural oils from the skin, impervious gloves are the best choice.
-
Body Protection: A laboratory coat is required for all procedures. For tasks with a higher potential for contamination, disposable, fluid-resistant gowns are recommended.
-
Respiratory Protection: An approved respirator should be worn, especially when handling the powder outside of a containment device or when dust generation is likely. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. This information is critical for safe handling and storage.
| Property | Value | Source |
| Appearance | Orange to reddish-orange powder | |
| Molecular Formula | C32H23CrN10O8 | |
| Molecular Weight | 727.59 g/mol | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in oil and other organic solvents | |
| Melting Point | 169 °C | |
| Flash Point | 274 °C | |
| Boiling Point | 529.4 °C at 760 mmHg |
Detailed Operational Plan for Handling this compound
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.
- Have a chemical spill kit available.
- Review the Safety Data Sheet (SDS) before beginning work.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.
- Use a spatula for transferring the powder; avoid pouring directly from the container.
- Keep the container of this compound closed when not in use.
3. Dissolving the Powder:
- Slowly add the solvent to the powder to prevent splashing.
- If necessary, use a vortex mixer or sonicator to aid in dissolution.
4. Post-Handling Procedures:
- Thoroughly clean the work area and any equipment used.
- Decontaminate surfaces with an appropriate solvent.
- Remove and dispose of contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused Product: Unused this compound must be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced, and the container can then be disposed of as regular laboratory waste.
-
Waste Collection: All hazardous waste must be collected by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
